Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus subsp. hygroscopicus [1] [2]. Its structure consists of a pseudo-trisaccharide with a unique spirocyclic orthoester moiety linking a D-talose unit to a destomic acid (heptose) unit, all attached to a 2-deoxystreptamine (2-DOS) core [3].
The biosynthetic pathway involves multiple steps catalyzed by enzymes encoded in the This compound (hyg) gene cluster. The table below summarizes the key steps and the enzymes responsible.
| Biosynthetic Step / Function | Key Enzyme / Gene | Action / Role |
|---|---|---|
| Core Assembly & Modification |
: Formation of hyosamine (methylated 2-DOS) | HygM (N-methyltransferase) [3] | Methylates 2-DOS or galacamine | | Glycosylation with UDP-galactose | HygF (glycosyltransferase, GT-A fold) [3] | Transfers galactose to 2-DOS to form galacamine | | Heptose (Destomic Acid) Biosynthesis | | | : Isomerization of sedoheptulose-7-phosphate | HygP (sedoheptulose-7-phosphate isomerase) [3] | Converts S7P to D-glycero-D-altro-heptose-7-phosphate | | Proposed phosphorylation | HygN (putative kinase) [3] | Phosphorylates at C1 position | | Proposed nucleotidylation | HygO (putative nucleotidyltransferase) [3] | Forms ADP-d-glycero-D-altro-heptose | | Final Assembly & Crucial Cyclization | | | : Transfer of destomic acid | HygD (glycosyltransferase, GT-B fold) [3] | Transfers the heptose moiety | | Formation of the spiro-orthoester bridge | HygX (Fe²⁺/α-KG-dependent oxygenase) [3] | Catalyzes the oxidative cyclization of hygromycin C to form mature this compound |
The following diagram illustrates the logical flow of the biosynthetic pathway based on the characterized enzymatic steps.
Researchers use a combination of genetic, biochemical, and analytical methods to elucidate this pathway.
hygX) to create mutant strains that accumulate pathway intermediates, which can then be isolated and structurally characterized [3]. More advanced techniques like CRISPR-Cas9-associated base editing are now being used to efficiently explore gene functions without generating double-strand DNA breaks [4].HygX, HygF, HygM) are heterologously expressed in a host like E. coli, purified, and then incubated with their putative substrates and cofactors (e.g., Fe²⁺ and α-ketoglutarate for HygX). Reaction products are analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm enzymatic activity [3].Understanding the this compound biosynthesis pathway opens doors to several advanced applications.
hygM—researchers can produce naturally occurring minor components like 3-N-demethyl-hygromycin B [3]. This approach, known as mutasynthesis, can generate new analogs with potentially improved therapeutic properties.
| Property | Description / Value |
|---|---|
| Producer | Streptomyces hygroscopicus [1] [2] [3] |
| Chemical Formula | C~20~H~37~N~3~O~13~ [3] [4] [5] |
| Molecular Weight | 527.52 g·mol⁻¹ [3] [4] [5] |
| CAS Number | 31282-04-9 [4] [6] [5] |
| Mechanism of Action | Inhibits protein synthesis by binding to the 70S/80S ribosome, primarily inhibiting translocation and causing miscoding [7] [8] [9]. |
| Solubility | Soluble in water (50 mg/mL as a stock solution), methanol, ethanol, and buffer solutions [4] [6]. |
| Storage Temperature | 2-8°C [4] |
| Melting Point | 160-180°C (decomposes) [3] [4] |
| pH (25g/L) | 9.5 - 12.5 [4] |
| Optimal Production Conditions | Organism: S. hygroscopicus NRRL ISP-5578 Medium: CM6 Time: 7 days pH: 6.4 Temperature: 28°C Agitation: 295 rpm [1] [2] |
Hygromycin B is a pseudotrisaccharide aminoglycoside containing a 2-deoxystreptamine (2-DOS) core and a unique spirocyclic orthoester moiety linking its D-talose and destomic acid components [7] [8]. Unlike other aminoglycosides, it lacks a glucosamine ring and features a fused dual ether linkage forming a third ring [8].
The compound exerts its antibacterial effect by binding to a single, specific site in helix 44 (h44) of the 16S rRNA in the 30S ribosomal subunit, close to the A-site and the location of the P-site mRNA codon [7] [8] [9]. This binding induces a localized conformational change in the ribosome.
The biosynthesis of this compound in Streptomyces hygroscopicus involves a complex gene cluster and multiple enzymatic steps to assemble its unique structure. The following diagram outlines the key stages and enzymes in the pathway.
Key biosynthetic pathway of this compound, highlighting the roles of enzymes HygP, HygX, and others.
The pathway involves several key enzymes:
This protocol is essential for establishing the minimum concentration required to select successfully transfected mammalian cells (e.g., HEK293T) expressing the hygromycin resistance gene.
Materials:
Procedure:
This compound's broad-spectrum activity against bacteria, fungi, and higher eukaryotes makes it a valuable tool.
Hygromycin B (HYG-B) is a broad-spectrum, aminoglycoside antibiotic produced by Streptomyces hygroscopicus subsp. hygroscopicus [1] [2]. Its complex biosynthesis involves a dedicated gene cluster, with recent studies clarifying the roles of key enzymes.
This diagram outlines the key enzymatic steps in the HYG-B biosynthetic pathway. Note that some steps may occur in parallel or involve additional intermediates [3].
Key genes and their functions identified through advanced genetic techniques like CRISPR-Cas9-associated base editing include [3]:
Maximizing HYG-B yield requires careful optimization of fermentation conditions. Recent studies have moved beyond traditional One-Factor-at-a-Time (OFAT) approaches to more efficient statistical models like Response Surface Methodology (RSM) and D-Optimal Design (DOD) [1] [2].
The table below summarizes the key findings from a 2025 optimization study using S. hygroscopicus NRRL ISP-5578 [1] [2].
| Factor | Unoptimized Condition (Baseline) | OFAT Optimized | D-Optimal Design (DOD) Optimized |
|---|---|---|---|
| Culture Medium | CM1 | CM6 | CM6 (carried forward) |
| Incubation Time | 6 days | 7 days | Not a variable in DOD model |
| Initial pH | Not specified | Not specified | 6.4 |
| Temperature | Not specified | Not specified | 28 °C |
| Agitation | Not specified | Not specified | 295 rpm |
| Final HYG-B Titer | 26.9 µg/mL | 190 µg/mL (7x increase) | 371.5 µg/mL (13x increase) |
This study demonstrates that statistical optimization can lead to a substantial increase in antibiotic yield. The authors note that these lab-scale conditions should be scaled up in a bioreactor for industrial production [1].
An earlier study reported different optimal conditions (pH 8.0, 35°C, 10-day incubation) [4], highlighting that optimal parameters can vary depending on the specific strain and fermentation setup.
Here are detailed methodologies for core experiments related to HYG-B research, based on the analyzed search results.
This protocol is adapted from the 2025 study that used a D-optimal design [1] [2].
A 2020 study successfully used a CRISPR-Cas9 base editing system to interrogate the HYG-B biosynthetic gene cluster, overcoming difficulties with traditional genetic manipulation in Streptomyces [3].
Workflow for using CRISPR-Cas9 base editing to study gene function in the HYG-B pathway [3].
Hygromycin B exerts its effects through specific interactions with the ribosome, and structural studies reveal how this binding disrupts function.
The following diagram illustrates the mechanism by which this compound inhibits translocation on the ribosome.
The inhibitory action of this compound has been validated through various biochemical and genetic experiments. Key methodologies are outlined below.
Mutations in the 16S rRNA that confer resistance to this compound directly pinpoint its binding site and critical interactions. The following table summarizes key resistance mutations.
| Mutation (E. coli numbering) | Organism | Implication |
|---|---|---|
| G1491A or C1409A (disrupts base pair) | E. coli [1] | Confirms the importance of the structural integrity of the h44 region for drug binding. |
| U1406C | Mycobacterium smegmatis [1] [2] | Identifies a specific nucleotide that is part of the drug-binding pocket. |
| C1496U, U1498C | Mycobacterium smegmatis [1] [2] | Highlights additional nucleotides in h44 that are critical for the interaction with this compound. |
A common and critical application of this compound in molecular and cell biology is as a selective agent.
hph (this compound phosphotransferase) from E. coli. This enzyme phosphorylates this compound, thereby inactivating it and preventing it from inhibiting the ribosome [2].
The following diagram illustrates how Hygromycin B binds to the ribosome and inhibits the translocation step of protein synthesis.
This diagram shows the key steps: this compound binds to the ribosome's decoding center, stabilizes the A-site tRNA, and physically blocks the translocation of the mRNA-tRNA complex, halting protein synthesis [1] [2] [3].
Here are key methodologies used to characterize this compound's inhibition of translocation.
This assay directly measures the antibiotic's effect on translational elongation [3].
This protocol tests the specific inhibition of the translocation step, distinct from other elongation stages [3].
Resistance to this compound primarily occurs through two mechanisms, which are leveraged to create selection markers for research.
| Resistance Mechanism | Description | Key Features |
|---|---|---|
| Enzymatic Inactivation | hph gene (bacteria) or hyg gene (producer organism) encodes a kinase that phosphorylates this compound, inactivating it [4] [2] [5]. | Common selectable marker in genetic engineering; different genes phosphorylate different sites on the molecule [2]. |
| Ribosomal Mutation | Mutations in 16S rRNA (e.g., U1406C, C1496U, U1498C in E. coli numbering) alter the drug binding site in helix 44 [1] [2]. | Confers resistance by reducing drug binding affinity; positions are highly conserved [1]. |
Due to its mechanism, this compound is widely used as a selection antibiotic in molecular biology.
Hygromycin B is a broad-spectrum aminoglycoside antibiotic produced by the Gram-positive bacterium Streptomyces hygroscopicus subsp. hygroscopicus NRRL ISP-5578. This antibiotic exhibits potent activity against a diverse range of pathogenic bacteria, fungi, and helminths, making it valuable for both agricultural and biomedical applications [1] [2]. In molecular biology, this compound is widely utilized as a selective marker in genetic engineering due to its ability to inhibit protein synthesis in prokaryotic and eukaryotic cells through a unique interaction with the 16S rRNA of the ribosome [3].
Unlike many aminoglycosides that bind to the ribosomal A-site, this compound interacts with 16S rRNA near the top of helix 44, close to where the P-site mRNA codon is located [3]. Its primary effect is the inhibition of translocation, which sequesters peptidyl-tRNA in the A-site and increases affinity for aminoacyl-tRNA, leading to miscoding [3]. This distinct mechanism and broad applicability have driven significant research interest in understanding and optimizing its biosynthesis.
Recent advances in genomic technologies have enabled the detailed characterization of the this compound biosynthetic gene cluster, opening avenues for metabolic engineering and production optimization. This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, gene cluster organization, experimental methodologies for production optimization, and current research applications.
The this compound biosynthetic gene cluster (BGC) comprises a coordinated set of genes encoding enzymes responsible for the construction of this complex molecule. The cluster has been sequenced, assembled, annotated, and deposited in the NCBI GenBank database under accession code AJ628642.1 [2].
Table: Key Genes in the this compound Biosynthetic Cluster and Their Functions
| Gene | Protein Function | Role in Biosynthesis |
|---|---|---|
| hygC | 2-deoxy-scyllo-inosose synthase | Catalyzes the first committed step in 2-deoxystreptamine (2-DOS) formation [4] |
| hygS | Bifunctional L-glutamine:2-deoxy ketocyclitol aminotransferase I and II | Introduces amino groups during aminocyclitol formation [4] |
| hygM | 3-N-methyltransferase | Catalyzes N-methylation of the aminocyclitol moiety [3] [4] |
| hygF | Aminocyclitol galactosyltransferase | Glycosyltransferase that attaches galactose to the aminocyclitol core [3] [4] |
| hygX | Fe²⁺/α-ketoglutarate-dependent oxidase | Forms the unique spirocyclic orthoester moiety in the final biosynthetic step [3] |
| hygP | Phosphoheptose isomerase | Converts sedoheptulose-7-phosphate to D-glycero-D-altro-heptose-7-phosphate [3] |
| hygN | Heptose-7-phosphate-1-phosphotransferase | Phosphorylates heptose intermediate [4] |
| hygU | Phosphatase | Removes phosphate from heptose-1,7-diphosphate [4] |
| hygO | NDP-heptose/hexose synthase | Catalyzes nucleotidyl transfer to form ADP-heptose [4] |
| hygA | This compound kinase | Confers self-resistance through phosphorylation [4] |
The biosynthetic pathway demonstrates notable substrate flexibility, as evidenced by the detection of both this compound and 3-N-demethyl-hygromycin B in wild-type strains, indicating parallel biosynthetic routes with interchangeable modification steps [3]. The hygM-encoded N-methyltransferase can accept either 2-DOS or galacamine as substrate, suggesting that the order of methylation and glycosyltransfer may be flexible in the early pathway steps [3].
The biosynthesis of this compound involves a convergent pathway that integrates three key moieties: a 2-deoxystreptamine (2-DOS) aminocyclitol core, a D-talose sugar unit, and a destomic acid heptose component with an unusual spirocyclic orthoester bridge connecting them [3]. The complete pathway proceeds through three major stages as shown below.
This compound biosynthetic pathway: a convergent process integrating aminocyclitol core, sugar units, and heptose moiety with unique orthoester formation.
The most distinctive feature of this compound is the spirocyclic orthoester moiety connecting the D-talose and destomic acid units. This unique structural element is formed in the final biosynthetic step through the action of HygX, a Fe²⁺/α-ketoglutarate-dependent enzyme [3]. Gene deletion experiments have confirmed that hygX is essential for this transformation, with ΔhygX mutants accumulating the pseudo-trisaccharide intermediate hygromycin C, which lacks the orthoester bridge [3]. In vitro biochemical studies with purified HygX have demonstrated its ability to convert hygromycin C to this compound in the presence of Fe²⁺ and α-ketoglutarate cofactors [3].
Maximizing this compound production requires careful optimization of fermentation conditions. Recent studies have employed both one-factor-at-a-time (OFAT) and statistical optimization approaches to significantly enhance yields [1] [2].
Table: this compound Production Optimization Using Different Approaches
| Optimization Parameter | One-Factor-at-a-Time (OFAT) | Statistical D-Optimal Design (DOD) |
|---|---|---|
| Baseline Production | 26.9 µg/mL (CM1, 6 days) [2] | 26.9 µg/mL (unoptimized) [2] |
| Optimal Medium | Culture Medium 6 (CM6) [2] | Not specified (building on CM6) [2] |
| Optimal Incubation Time | 7 days [2] | Not specified (building on 7 days) [2] |
| Optimal pH | Not optimized in OFAT | 6.4 [2] |
| Optimal Temperature | Not optimized in OFAT | 28°C [2] |
| Optimal Agitation | Not optimized in OFAT | 295 rpm [2] |
| Final Yield | 190 µg/mL (7-fold increase) [2] | 371.5 µg/mL (13-fold increase) [2] |
Culture Conditions and Inoculum Preparation:
One-Factor-at-a-Time Optimization:
Statistical Optimization Using D-Optimal Design:
Analytical Methods:
Interestingly, this compound itself functions as an inducer of secondary metabolism in certain fungal species. Studies with Fusarium sp. RK97-94 have demonstrated that subinhibitory concentrations of this compound can stimulate the production of various secondary metabolites including lucilactaene, NG-391, fusarubin, 1233A, and 1233B [6] [7]. This induction effect appears to be related to its activity as a protein synthesis inhibitor, which may trigger stress responses that activate silent biosynthetic gene clusters [6]. This phenomenon highlights the potential of using this compound as a tool for discovering new natural products through metabolic perturbation.
Current research on this compound biosynthesis is advancing toward metabolic engineering and combinatorial biosynthesis strategies to produce novel analogs with improved therapeutic properties:
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus that inhibits protein synthesis by binding to the 30S ribosomal subunit, causing mistranslation and inhibition of subunit assembly [1] [2]. This antibiotic features a unique spirocyclic ortho-δ-lactone moiety connecting an aminoheptose derivative of galactose with a pseudodisaccharide derived from D-talose and N-methyl-2-deoxystreptamine [3]. The biosynthetic pathway of this compound requires precise structural modifications of sugar precursors, with the C2′-epimerization of a D-galactose residue to D-talose representing a crucial biochemical step that enables subsequent oxidative cyclization catalyzed by the α-ketoglutarate dependent nonheme iron oxygenase HygX [3] [4].
The HygY enzyme, encoded within the hyg gene cluster of Streptomyces hygroscopicus, has been identified as a twitch radical SAM epimerase responsible for catalyzing this essential C2′-epimerization reaction [3] [4] [5]. Radical SAM enzymes constitute a vast superfamily of enzymes that utilize a catalytic [Fe₄S₄] cluster to generate 5′-deoxyadenosyl radicals through reductive cleavage of S-adenosylmethionine (SAM), initiating diverse radical-mediated transformations [3] [6]. The "twitch" subgroup, to which HygY belongs, is characterized by the presence of auxiliary [Fe₄S₄] clusters that facilitate more complex oxidative transformations, though interestingly, HygY catalyzes a redox-neutral epimerization rather than an oxidation [3]. This enzyme specifically acts on the biosynthetic intermediate galacamine (7), converting it to talamine (8) through a radical-based mechanism that results in the inversion of configuration at the C2′ carbon center [3].
HygY catalyzes the C2′-epimerization of galacamine to talamine, a remarkable transformation that proceeds with incorporation of a single solvent hydron into the talamine product [3]. This epimerization is facilitated by the catalytic cysteine-183 residue, which serves as a hydrogen atom donor during the reaction mechanism [3]. Mutation studies have demonstrated that replacing cysteine-183 with alanine (C183A) fundamentally alters the enzyme's activity, converting HygY from a C2′-epimerase to a C2′-dehydrogenase with comparable efficiency [3]. This dramatic shift in function highlights the critical importance of this residue in determining the fate of radical intermediates within the active site and represents a fascinating example of how single amino acid changes can redirect enzymatic catalysis between redox-neutral and oxidative transformations.
The epimerization mechanism exemplifies how redox-neutral transformations can occur within the SPASM/twitch radical SAM enzyme family, which more commonly catalyze oxidative reactions [3]. In contrast to oxidative transformations where SAM serves as a two-electron oxidant and the auxiliary clusters participate in oxidizing the product radical, the redox-neutral epimerization results in net reduction of SAM by an adventitious reductant such as sodium dithionite (Na₂S₂O₄), making these reactions effectively irreversible [3]. The discovery that removal of the cysteinyl reductant can lead to oxidative decomposition of the substrate in some related enzymes suggests that the fate of the product radical is tightly coupled to the relative availability of local oxidants versus reductants within the active site environment [3].
Table 1: Key intermediates in HygY catalytic mechanism
| Intermediate | Chemical Description | Role in Catalytic Cycle |
|---|---|---|
| SAM | S-adenosylmethionine | Substrate for reductive cleavage to generate 5′-dA• |
| [Fe₄S₄]¹⁺ cluster | Reduced iron-sulfur cluster | Electron donor for SAM reductive cleavage |
| 5′-dA• | 5′-deoxyadenosyl radical | Radical initiator that abstracts H from substrate |
| Galacamine C2′ radical | Substrate radical intermediate | Central species for subsequent transformation |
| Cysteine-183 thiyl radical | Cys183 radical species | Hydrogen atom donor for reductive quenching |
The catalytic cycle begins with reductive cleavage of SAM by the reduced [Fe₄S₄]¹⁺ cluster, generating a 5′-deoxyadenosyl radical (5′-dA•) [3] [6]. This primary radical then abstracts a hydrogen atom from the C2′ position of galacamine, generating a substrate radical intermediate and 5′-deoxyadenosine (5′-dA) [3]. The galactose-derived substrate radical undergoes rearrangement facilitated by the enzyme's active site architecture. In the wild-type enzyme, cysteine-183 donates a hydrogen atom to the opposite face of the substrate radical, resulting in net inversion of configuration at C2′ and formation of talamine [3]. This reductive quenching yields a thiyl radical on cysteine-183, which must subsequently be reduced to complete the catalytic cycle.
In the C183A mutant, the absence of the cysteine thiol group eliminates this hydrogen atom donation pathway. Consequently, the substrate radical intermediate undergoes alternative processing, resulting in dehydrogenation rather than epimerization [3]. This latent dehydrogenase activity produces 2′-keto-galacamine instead of talamine, demonstrating how the availability of specific hydrogen atom donors can dictate the outcome of radical-mediated transformations in twitch radical SAM enzymes [3]. The precise mechanism by which the cysteine-183 thiyl radical is reduced back to the thiol in the wild-type enzyme remains an area of active investigation, though it likely involves electron transfer through the auxiliary [Fe₄S₄] clusters or directly from the reduced catalytic cluster.
Figure 1: HygY catalytic mechanism for C2′-epimerization. The reduced [Fe₄S₄] cluster facilitates SAM reductive cleavage, generating 5′-dA• that initiates radical chemistry on substrate.
HygY coordinates multiple iron-sulfur clusters that are essential for its catalytic activity and place it within the twitch radical SAM subgroup. Biochemical and spectroscopic analyses reveal that HygY binds two [Fe₄S₄] clusters per monomer - one catalytic cluster associated with the radical SAM chemistry and one auxiliary cluster characteristic of twitch enzymes [3]. Iron and sulfide content analyses of reconstituted wild-type HygY indicate approximately 7.4 ± 0.4 mol iron and 7.1 ± 0.7 mol sulfide per mole of HygY monomer, consistent with the presence of two [Fe₄S₄] clusters [3].
The catalytic [Fe₄S₄] cluster is coordinated by the characteristic radical SAM CX₃CX₂C motif (residues C24, C28, and C31 in HygY) [3]. This cluster is responsible for the reductive cleavage of SAM to generate the 5′-deoxyadenosyl radical. When these cysteine residues are mutated to alanine (C24A/C28A/C31A, creating Δcat-HygY), the resulting protein retains a brown color and UV-vis absorbance at 420 nm after reconstitution, but with significantly reduced iron and sulfide content (4.9 ± 0.5 and 3.4 ± 0.7 mol per mole monomer, respectively) [3]. This confirms that the auxiliary cluster remains intact in this mutant while the catalytic cluster is disrupted.
The auxiliary [Fe₄S₄] cluster is proposed to be ligated by residues C175, C194, C240, and C243 based on sequence alignment with the radical SAM dehydrogenase BtrN [3]. This auxiliary cluster is believed to play a role in redox handling during the catalytic cycle, potentially involved in the re-reduction of the cysteine-183 thiyl radical after hydrogen atom donation to the substrate radical in the wild-type enzyme, or in the oxidation of the substrate radical in the C183A dehydrogenase mutant.
Electron paramagnetic resonance (EPR) spectroscopy of reduced wild-type HygY reveals spectra consistent with the presence of two reduced [Fe₄S₄] clusters per monomer [3]. The spectrum can be simulated using two anisotropic signals with similar intensity and principle g-values of (2.03, 1.92, 1.89) and (2.05, 1.92, 1.90) [3]. The signal at (2.03, 1.92, 1.89) is assigned to the catalytic [Fe₄S₄] cluster, while the signal at (2.05, 1.92, 1.90) is assigned to the auxiliary cluster [3]. The Δcat-HygY triple mutant exhibits a similar but less intense EPR spectrum, with the signal corresponding to the auxiliary cluster remaining detectable [3].
Table 2: HygY structural features and their characteristics
| Structural Feature | Characteristics | Proposed Function |
|---|---|---|
| Catalytic [Fe₄S₄] cluster | Coordinated by C24, C28, C31; g-values (2.03, 1.92, 1.89) | SAM reductive cleavage to generate 5′-dA• |
| Auxiliary [Fe₄S₄] cluster | Ligated by C175, C194, C240, C243; g-values (2.05, 1.92, 1.90) | Redox handling of radical intermediates |
| Cysteine-183 residue | Located near substrate binding site | Hydrogen atom donor for reductive quenching |
| Partial TIM barrel fold | Characteristic of radical SAM enzymes | Scaffold for active site organization |
While a crystal structure of HygY is not yet available, based on its classification as a radical SAM enzyme and sequence homology with characterized family members, HygY likely adopts the characteristic partial TIM barrel fold common to radical SAM enzymes [6]. This fold provides the structural scaffold for coordinating the catalytic [Fe₄S₄] cluster and binding SAM in the characteristic bidentate fashion via the amino and carboxylate groups [6]. The auxiliary [Fe₄S₄] cluster is likely positioned to facilitate electron transfer processes during catalysis, and cysteine-183 is positioned in the active site in proximity to the substrate C2′ position to allow for efficient hydrogen atom transfer.
The study of HygY biochemistry requires careful attention to its oxygen-sensitive iron-sulfur clusters. The standard protocol involves heterologous expression of the hygY gene from S. hygroscopicus in E. coli as an N-His₆/C-twin-strep doubly tagged protein [3]. Following aerobic purification, the [Fe₄S₄] clusters are reconstituted anaerobically to counter any partial cluster decomposition that may have occurred during aerobic purification [3]. This reconstitution is typically performed using Fe(NH₄)₂(SO₄)₂ and Na₂S in appropriate buffers under anaerobic conditions [3].
Successful reconstitution is indicated by the development of a brown color and the appearance of a characteristic UV/vis absorption shoulder at 420 nm, which is indicative of [Fe₄S₄] clusters [3]. The reconstituted enzyme can then be concentrated to working concentrations (typically 250 μM for EPR studies) under anaerobic conditions for biochemical and biophysical characterization [3]. For activity assays, the enzyme is typically reduced with sodium dithionite (Na₂S₂O₄) shortly before use to ensure the [Fe₄S₄] clusters are in the reduced [Fe₄S₄]¹⁺ state necessary for SAM reductive cleavage.
Enzymatic activity assays for HygY are performed under strictly anaerobic conditions in buffer systems such as 25 mM HEPES at pH 7.4 [3]. Standard reaction mixtures contain reconstituted HygY (typically 25 μM), galacamine substrate (250 μM), SAM (500 μM), and sodium dithionite (500 μM) as a reductant [3]. Reactions are typically incubated for several hours (e.g., 12 hours) to allow for sufficient product formation for detection and characterization.
Detection and characterization of HygY activity initially presented challenges because galacamine and talamine are not readily separable by standard LC-MS methods due to their nearly identical chromatographic properties and identical masses [3]. This problem was overcome through chemical derivatization approaches using benzyl chloroformate or acetic anhydride to produce derivatives that are cleanly separable by LC-MS [3]. Additionally, assays performed in deuterated solvent (D₂O) demonstrated incorporation of a single deuterium atom into the product (calculated m/z for C₁₂H₂₃DN₂O₈ [M + H]⁺, 326.1674; observed, 326.1612), confirming the incorporation of a single solvent hydron during epimerization [3].
Figure 2: Experimental workflow for HygY characterization, from gene cloning to biochemical analysis.
EPR spectroscopy provides crucial insights into the electronic structure and redox states of HygY's iron-sulfur clusters [3]. For EPR analysis, reconstituted HygY is concentrated to approximately 250 μM, reduced with 2.5 mM sodium dithionite for 5 minutes, and then rapidly frozen in cryogenic isopentane before storage in liquid nitrogen [3]. Spectra are typically collected at low temperatures (e.g., 10 K) to resolve the subtle differences between the catalytic and auxiliary clusters.
Site-directed mutagenesis has been instrumental in elucidating the roles of specific residues in HygY catalysis [3]. As mentioned previously, mutation of the catalytic cysteines (C24A/C28A/C31A) disrupts the catalytic cluster and abolishes SAM cleavage activity [3]. Most remarkably, the C183A mutation converts the enzyme from an epimerase to a dehydrogenase, providing key mechanistic insights [3]. In vivo, mutation of Cys31 (part of the catalytic cluster coordination motif) abolishes this compound production and leads to accumulation of 3-N-methylgalacamine and trace levels of galacamine [3].
The discovery that HygY possesses latent dehydrogenase activity revealed upon mutation of cysteine-183 provides fascinating insights into the evolutionary relationships between different radical SAM enzymes [3]. This observation suggests that relatively minor changes in active site architecture - such as the presence or absence of a specific hydrogen atom donor - can fundamentally alter the outcome of radical-mediated transformations [3]. The fact that HygY can be converted from a redox-neutral epimerase to an oxidative dehydrogenase with comparable efficiency suggests that the ancestral enzyme might have been capable of both activities, with specialization occurring through subsequent evolutionary refinement.
This mechanistic plasticity has important implications for enzyme engineering and evolution. The ability to interconvert between epimerase and dehydrogenase activities through single amino acid changes suggests that nature may exploit such transitions in the evolution of new enzymatic functions [3]. This is particularly relevant for the SPASM/twitch radical SAM enzymes, which display remarkable functional diversity despite common structural and mechanistic themes. The relative ease with which HygY's function can be altered suggests that the evolutionary barrier between redox-neutral and oxidative transformations in this enzyme class may be surprisingly low.
HygY shares significant sequence and likely structural homology with other twitch radical SAM enzymes, particularly SpeY from the spectinomycin biosynthetic pathway [7]. Interestingly, while HygY contains cysteine-183 that facilitates its epimerase activity, SpeY naturally contains a serine residue at the equivalent position (serine-183) and functions as a dehydrogenase [7]. This natural variation mirrors the experimental conversion of HygY from epimerase to dehydrogenase via the C183A mutation and provides compelling evidence for the evolutionary significance of this residue in determining catalytic function [3] [7].
Phylogenetic analysis suggests a relatively recent evolutionary branching of putative twitch radical SAM epimerases bearing homologous cysteine residues to generate the SpeY clade of enzymes [7]. This evolutionary relationship highlights how functional diversification within enzyme families can occur through targeted changes at key positions that control the fate of radical intermediates. The comparison between HygY and SpeY provides a natural example of the same functional interconversion that was demonstrated experimentally through site-directed mutagenesis.
The unique properties and mechanisms of HygY and related radical SAM epimerases offer several potential applications in biotechnology and pharmaceutical development. The ability to epimerize specific carbon centers in complex sugar structures through radical-mediated mechanisms provides a potentially valuable tool for the synthesis of novel aminoglycoside antibiotics or for the diversification of existing natural product scaffolds. The latent dehydrogenase activity also presents opportunities for developing enzymatic methods for selective dehydrogenation of hydroxyl groups in sugar moieties.
Furthermore, understanding HygY's role in this compound biosynthesis opens possibilities for bioengineering approaches to produce novel antibiotics or to modify the this compound structure to improve its pharmacological properties or overcome resistance mechanisms. The CRISPR-Cas9-associated base editing and site-specific recombination system developed for studying the this compound biosynthetic gene cluster provides a powerful tool for such engineering efforts [4] [5]. Additionally, the insights gained from HygY's mechanism may inform the development of inhibitors that specifically target radical SAM enzymes in pathogenic organisms.
The following dot-blot assay provides a simple method to quantitatively measure HPH activity in crude mammalian cell extracts [1]. This protocol is useful for confirming the expression of the hph gene in transfected cells.
Procedure for measuring Hygromycin B phosphotransferase activity.
The table below outlines the key properties of the this compound phosphotransferase enzyme and its gene.
| Property | Description |
|---|---|
| Gene Name | hph [1] [2] |
| Enzyme Type | Kinase (Phosphotransferase) [2] |
| Reaction | ATP + this compound → ADP + Phosphorylated-Hygromycin B (inactive) [2] |
| Assay Substrate | [γ-³²P]ATP [1] |
The hph gene is a cornerstone tool in molecular biology for selecting successfully transformed cells.
This compound is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus that inhibits protein synthesis in prokaryotic and eukaryotic cells by disrupting translocation and promoting mistranslation [1] [2]. It is widely used as a selective agent in mammalian cell culture for the establishment of stable cell lines expressing the hygromycin phosphotransferase (hph) resistance gene [2]. The global this compound Solution market, valued at approximately USD 212 million in 2023, reflects its importance in biotechnology and pharmaceutical applications, with projections indicating growth to USD 520 million by 2032 at a CAGR of 10.5% [3].
This compound exerts its cytotoxic effects through a dual mechanism of action:
This dual interference with protein synthesis leads to rapid cell death in non-resistant mammalian cells, making it an effective selection agent for genetically modified cells expressing the hph resistance gene, which inactivates this compound through phosphorylation [2].
Table 1: this compound Working Concentrations for Mammalian Cell Selection
| Cell Type/Application | Concentration Range (µg/mL) | Key Considerations |
|---|---|---|
| General Mammalian Cells | 50-500 [4] | Most common range: 200-500 µg/mL [4] |
| Standard Selection | 200-500 [4] | Appropriate for most stable cell line development |
| Initial Testing Range | 50-200 [2] | Recommended starting point for kill curve determination |
| Dual Selection Experiments | Manufacturer-specific [4] | Requires optimization with other antibiotics |
| Specific Cell Lines | Varies [1] | Must be determined empirically for each cell type |
Cell Preparation:
Antibiotic Application:
Monitoring and Analysis:
Transfection and Recovery:
Selection Phase:
Clone Isolation and Expansion:
Table 2: this compound Solution Properties and Handling
| Parameter | Specification | Notes |
|---|---|---|
| Common Formulations | 50 mg/mL [1], 100 mg/mL [2] | Supplied in PBS or HEPES buffer |
| Solvent | Phosphate buffered saline [1] or HEPES buffer, pH 7.5-8.1 [2] | Suitable for direct use in tissue culture |
| Storage Conditions | 2-8°C [1] | Stable for up to 3 months at room temperature [2] |
| Shelf Life | 2 years from manufacture date [1] | Refer to Certificate of Analysis for specific lot information |
| Sterility | Aseptically manufactured and sterile filtered [1] | Ready-to-use for tissue culture applications |
| Quality Control | Functionally tested [2], HPLC purity ≥90% [2] | Ensures consistent performance |
Table 3: Common Issues and Solutions in this compound Selection
| Problem | Potential Causes | Solutions |
|---|---|---|
| No Resistant Colonies | Insufficient transfection efficiency, incorrect antibiotic concentration, non-functional resistance gene | Optimize transfection, verify kill curve, confirm resistance gene functionality |
| Complete Cell Death | Antibiotic concentration too high, expired antibiotic, incorrect storage | Re-determine kill curve with fresh antibiotic, verify storage conditions |
| Excessive Background | Antibiotic concentration too low, contaminated antibiotic, insufficient selection pressure | Increase antibiotic concentration, use fresh preparation, extend selection period |
| Variable Resistance | Mixed cell population, genetic instability, contamination | Reclone populations, verify integration stability, check for microbial contamination |
| Slow Selection | Suboptimal culture conditions, low expression of resistance gene | Optimize media and growth conditions, ensure adequate recovery period before selection |
This compound is particularly valuable in dual selection experiments due to its unique mechanism of action that differs from other common selection agents [4]. When developing complex cellular models requiring multiple genetic modifications:
Recent advances have expanded this compound applications beyond conventional stable cell line development:
This compound remains a versatile and effective selection agent for mammalian cell culture applications. Its predictable mechanism of action, well-characterized resistance gene, and compatibility with dual selection approaches make it invaluable for modern genetic engineering workflows. Successful implementation requires empirical determination of optimal concentrations for each cell type and rigorous validation of resulting stable cell lines. With proper protocol adherence and quality reagents, researchers can reliably generate hygromycin-resistant cell lines within 10-14 days for diverse applications in basic research and biopharmaceutical development.
This compound is an aminocyclitol aminoglycoside antibiotic produced by Streptomyces hygroscopicus that has become an indispensable tool in molecular biology and biotechnology for the selection of stably transfected cells. With its broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells, this compound serves as a potent selective agent when used in conjunction with the hygromycin phosphotransferase (hph) resistance gene. The unique mechanism of action of this compound, which involves disruption of ribosomal translocation and promotion of mistranslation, distinguishes it from other selection antibiotics and enables its use in dual selection strategies [1] [2].
The generation of stable cell lines represents a fundamental methodology in biomedical research, particularly for long-term genetic regulation studies, sustained gene expression in therapeutic applications, and large-scale protein production in biopharmaceutical manufacturing. Unlike transient transfection approaches, stable cell lines provide consistent, reproducible gene expression over multiple generations, making them essential tools for drug discovery, functional genomics, and recombinant protein production [3] [4]. These applications require careful optimization of selection conditions, with antibiotic concentration being perhaps the most critical parameter determining success.
This application note provides comprehensive guidelines for determining and implementing optimal this compound concentrations throughout the stable cell line development process. By integrating detailed protocols, troubleshooting advice, and advanced applications, we aim to support researchers in achieving efficient selection of high-quality stable cell lines with minimal experimental variability.
This compound is characterized by its extended molecular structure that features two ether linkages connecting three sugar residues, resulting in a unique five-membered ring that distinguishes it from other aminoglycoside antibiotics [5]. This structure is provided in various formulations to accommodate different research needs, with the most common being aqueous solutions at 50 mg/mL or 100 mg/mL concentration in phosphate-buffered saline or HEPES buffer [1] [6]. The antibiotic typically appears as a colorless to light brown solution, with darker coloration sometimes indicating reduced purity [7]. The specific activity of commercial this compound preparations generally ranges from 386-482 µg/mg, ensuring consistent performance across lots when obtained from reputable suppliers [1].
Optimal storage conditions are critical for maintaining this compound potency and effectiveness. The antibiotic should be stored at 2-8°C for short-term use, with long-term storage at -20°C recommended to preserve activity. Properly stored, this compound solutions maintain potency for at least two years, though users should always consult the certificate of analysis for lot-specific expiration dates [1] [7]. It is important to avoid repeated freeze-thaw cycles, as this can degrade the antibiotic and reduce selection efficiency. For laboratory safety, researchers should handle this compound with appropriate precautions, including gloves and eye protection, as it is considered a toxic compound that can cause irritation upon contact [6] [7].
The primary mechanism of action of this compound involves inhibition of protein synthesis through specific interaction with the 70S ribosomal subunit in prokaryotes and the 80S ribosomal subunit in eukaryotes. Unlike some aminoglycosides that primarily cause misreading of the genetic code, this compound predominantly disrupts ribosomal translocation by binding to a site that spans the A, P, and E sites on the ribosome, effectively freezing the translation machinery [1] [2] [5]. This extended binding site, covering approximately 13Å on the ribosomal subunit, prevents the movement of transfer RNA and messenger RNA through the ribosome, bringing protein synthesis to a halt and ultimately leading to cell death [5].
Resistance to this compound is conferred by the hygromycin phosphotransferase gene (hph), also known as hyg or aphIV. This gene encodes an enzyme that inactivates this compound through phosphorylation, effectively neutralizing its toxicity [2] [7]. The hph gene has been cloned from Escherichia coli and fused with various promoter elements to create selection vectors that function across diverse prokaryotic and eukaryotic systems. This resistance mechanism provides a powerful selection strategy when the hph gene is co-transfected with a gene of interest, allowing selective survival only of those cells that have successfully incorporated the transgenic construct [2]. The specificity and efficiency of this selection system have made it a cornerstone of stable cell line development in both academic and industrial settings.
Determining the appropriate this compound concentration is a critical parameter for successful selection of stably transfected cells, as sensitivity varies significantly across different cell types and culture conditions. The following table summarizes recommended concentration ranges for various biological systems:
Table 1: this compound Working Concentrations for Different Cell Types
| Cell Type | Concentration Range (µg/mL) | Commonly Used Concentration (µg/mL) | Key Considerations |
|---|---|---|---|
| Mammalian Cells | 50-500 [2] [7] | 200 [6] [7] | Varies by cell line; must be determined empirically |
| Bacterial Cells | 20-200 [2] [7] | 50-100 [6] | Use low-salt LB medium for optimal results |
| Plant Cells | 20-200 [2] [7] | 50-100 | Tissue-specific sensitivity variations |
| Fungi/Yeast | 200-1000 [2] [7] | 300-600 | Species-dependent sensitivity |
For mammalian cell lines, which are commonly used in drug discovery and biopharmaceutical production, the typical working concentration ranges from 50-500 µg/mL, with 200 µg/mL frequently serving as a starting point for many standard lines like HEK293 and CHO cells [6] [7]. However, it is crucial to recognize that significant variations exist between different mammalian cell lines, influenced by factors such as doubling time, metabolism, and culture conditions. Bacterial selection typically requires lower concentrations ranging from 50-100 µg/mL in low-salt LB medium, while fungal and yeast systems often demand higher concentrations from 200-1000 µg/mL due to intrinsic resistance mechanisms [6] [2].
The determination of optimal this compound concentration for a specific cell line requires the establishment of a kill curve (dose-response curve) to identify the minimum concentration that effectively eliminates non-transfected cells while allowing growth of resistant clones. The following protocol provides a standardized approach for kill curve determination:
Day 1: Cell Seeding - Begin by seeding untransfected cells in a multi-well culture plate at approximately 20-25% confluency in antibiotic-free medium. For cells requiring higher densities for viability, increase the seeding density accordingly. Include sufficient replicates for each concentration point to ensure statistical reliability [3] [2] [7].
Day 2: Antibiotic Application - After allowing cells to adhere overnight, replace the medium with fresh medium containing this compound at a range of concentrations. For mammalian cells, a well-distributed series might include 0, 50, 100, 250, 500, and 750 µg/mL. Prepare drug-containing media by diluting from a concentrated stock solution (e.g., 5 mg/mL) according to calculated volumes [2] [7].
Monitoring Phase - Maintain the cells in drug-containing medium for 10-14 days, replacing the selective medium every 3-4 days. Observe the cells daily for signs of toxicity, including morphological changes, vacuolization, decreased confluency, and detachment [1] [3]. Include a non-treated control to compare normal growth characteristics.
Assessment and Analysis - Quantify viable cells at regular intervals using standardized methods such as trypan blue exclusion with manual counting or automated cell counters. The optimal selective concentration is typically defined as the lowest concentration that kills >99% of non-transfected cells within 7-10 days of continuous exposure [3] [2].
Table 2: Example Kill Curve Setup for Mammalian Cells Using 5 mg/mL this compound Stock Solution
| Final Concentration (µg/mL) | Medium Volume (mL) | Volume of 5 mg/mL Stock (mL) | Expected Cell Death |
|---|---|---|---|
| 0 (Control) | 10.0 | 0.0 | No death |
| 50 | 9.9 | 0.1 | Minimal to partial death |
| 100 | 9.8 | 0.2 | Partial death |
| 250 | 9.5 | 0.5 | Significant death |
| 500 | 9.0 | 1.0 | Near-complete death |
| 750 | 8.5 | 1.5 | Complete death |
The kill curve experiment not only establishes the appropriate selective concentration but also provides valuable information about the kinetics of cell death and the appearance of potentially resistant clones. This empirical approach is essential for each new cell line and should be repeated whenever culture conditions change or when using a new lot of this compound, as potency can vary between manufacturers and lots [3] [7].
The generation of stable cell lines expressing a gene of interest requires systematic approach with careful attention to timing and conditions. The process typically begins with transfection followed by progressive selection and clone isolation:
Step 1: Transfection - Transfect cells using the method most appropriate for your cell line (e.g., lipofection, electroporation, calcium phosphate) with a vector containing both the gene of interest and the hygromycin resistance gene (hph). If using separate vectors, employ a 5:1 to 10:1 molar ratio of the gene of interest vector to the selection marker vector. Critical controls include transfection with a plasmid containing only the selection marker and untransfected cells to monitor selection efficiency [3].
Step 2: Initiation of Selection - Approximately 48 hours post-transfection, passage the cells at varying dilutions (e.g., 1:100 to 1:500) into medium containing the predetermined optimal this compound concentration. Maintaining subconfluent cultures during selection is crucial, as confluent, non-dividing cells show reduced antibiotic sensitivity. For suspension cells, selection can be performed in soft agar or 96-well plates to facilitate single-cell cloning [3].
Step 3: Maintenance and Monitoring - Replace the drug-containing medium every 3-4 days for the next two weeks. During this period, monitor cultures closely for evidence of cell death in control transfections, which should commence within 3-9 days. Distinct "islands" or colonies of surviving, resistant cells should become visible during the second week of selection, with the exact timing dependent on the cell type and transfection efficiency [3] [2].
The diagram below illustrates the key stages in the stable cell line generation workflow:
Following the selection period, individual resistant colonies must be isolated and expanded to establish clonal cell lines:
Colony Isolation - Between 2-5 weeks post-selection, identify well-defined, healthy colonies containing 500-1000 cells. Using sterile cloning cylinders or pipette tips, carefully isolate individual colonies and transfer them to multi-well plates for expansion. For suspension cells, limit dilution cloning in 96-well plates is the preferred method to ensure clonality [3].
Expansion and Maintenance - Continue cultivating the isolated clones in medium containing this compound at the established selective concentration. This maintenance pressure prevents the outgrowth of revertants that may have lost the resistance gene. During expansion, document growth characteristics and morphology to identify clones with desirable properties [3] [7].
Validation of Integration and Expression - Confirm successful integration of the transgene through methods such as PCR amplification of the resistance cassette or genomic integration site. For protein expression, employ Western blotting, immunofluorescence, or functional assays specific to your gene of interest. Southern blot analysis using a fragment of the this compound resistance gene as a probe can distinguish between single and multiple integration events, which may influence expression stability [8].
The complete process from transfection to validated stable cell line typically requires 4-8 weeks, depending on the cell type, transfection efficiency, and growth rate. Throughout this process, meticulous record-keeping is essential for tracing clone lineage and characteristics. Maintaining frozen stocks of promising clones at early passages preserves valuable biological materials for future studies.
Even with careful planning, researchers may encounter challenges during stable cell line development. The following table outlines common issues and recommended solutions:
Table 3: Troubleshooting Guide for this compound Selection
| Problem | Potential Causes | Solutions |
|---|---|---|
| Complete cell death | Antibiotic concentration too high | Re-evaluate kill curve with extended concentration range; verify cell viability pre-selection |
| No selection effect | Antibiotic concentration too low; degraded antibiotic | Check antibiotic activity on sensitive cells; prepare fresh stock solution; verify working concentration |
| Variable resistance | Uneven antibiotic distribution; high cell density | Ensure proper mixing of drug-containing media; reduce seeding density; increase medium changes |
| Slow colony appearance | Low transfection efficiency; suboptimal cell health | Optimize transfection method; ensure cells are in logarithmic growth phase; use higher quality DNA |
| Colony formation in controls | Contamination with resistant cells; antibiotic degradation | Maintain strict sterile technique; use fresh antibiotic stocks; validate control cell sensitivity |
Additional factors that can influence selection efficiency include pH and salt concentrations of the culture medium. Research indicates that this compound exhibits greater efficacy at higher pH levels and lower salt concentrations [7]. If selection efficiency is suboptimal, adjusting these parameters may improve results. Furthermore, ensuring that antibiotics are added to cells at the appropriate confluence is critical, as overly dense cultures can shield susceptible cells from antibiotic effects, allowing false positives to persist [7].
Once established, stable cell lines require consistent maintenance practices to preserve their phenotypic and genotypic characteristics:
Continuous Selection Pressure - To prevent loss of the resistance gene and maintain transgene expression, maintain this compound at the established selective concentration during routine culture. However, some researchers prefer to use pulsed selection strategies with periodic antibiotic exposure to minimize potential effects on cellular physiology [7].
Cryopreservation Best Practices - Create frozen stocks of validated clones at early passages to preserve genetic stability. Include this compound in the freezing medium at the standard concentration for an additional layer of selection upon thawing. Maintain detailed records of passage number, freeze dates, and culture characteristics for each frozen vial [3].
Stability Monitoring - Regularly assess transgene expression in cultured cells, particularly after extended passaging or recovery from frozen stocks. Significant declines in expression may indicate genetic instability or loss of the integrated construct. For critical applications, implement periodic single-cell cloning to maintain population homogeneity [3].
The genetic stability of established cell lines can be influenced by the integration site and copy number of the transgene. Southern blot analysis using restriction enzymes that cut outside the Hygromycin resistance gene can help characterize integration events, with single bands indicating single-copy integration and multiple bands suggesting several integration sites [8]. Understanding the integration profile aids in selecting clones with stable, long-term expression characteristics.
The unique mechanism of action of this compound, which differs from other common selection antibiotics, enables its use in dual selection approaches. These strategies are particularly valuable when co-expressing multiple genes or when selecting for cells with precisely engineered genetic modifications:
Combination with Geneticin (G418) - As this compound promotes mistranslation while Geneticin interferes with ribosomal elongation, these antibiotics can be combined for selecting cells transfected with two independent constructs. When implementing dual selection, establish new kill curves for the antibiotic combinations, as sensitivity to each agent often increases when used together [1] [2].
Validation of Dual Resistance - Prior to critical experiments, confirm that doubly-selected cell lines maintain resistance to both antibiotics by testing samples in medium containing each antibiotic individually and in combination. This verification ensures that resistance to both selection markers has been stably maintained [1].
Dual selection systems provide a powerful tool for complex genetic engineering projects, including the production of multi-subunit proteins, combinatorial gene regulation studies, and sophisticated disease modeling. The approach enhances selection stringency, reducing the likelihood of false positives and ensuring that selected clones contain all required genetic elements [2].
The versatility of this compound selection extends beyond conventional mammalian cell line development:
Stem Cell Engineering - this compound selection is employed in the genetic modification of embryonic stem cells and induced pluripotent stem cells for developmental biology studies and regenerative medicine applications. The rapid selection capability is particularly valuable for stem cells, which may have limited tolerance for extended culture periods [4].
Protein Production Systems - In biopharmaceutical manufacturing, this compound is used to develop recombinant cell lines for therapeutic protein production. The selection system's stringency and reliability contribute to generating stable, high-producing clones suitable for cGMP manufacturing [3].
Transgenic Organism Development - Beyond cell culture, the hygromycin resistance system serves as a selection tool in creating transgenic plants, insects, and other organisms. The broad efficacy across species makes it valuable for agricultural biotechnology and functional genomics research in non-mammalian systems [2].
These diverse applications highlight the utility of this compound selection across multiple research domains and experimental systems. In each case, the fundamental principles of kill curve establishment and careful selection optimization remain essential for success.
This compound remains a foundational tool in molecular biology for selecting stably transfected cells across diverse experimental systems. Its unique mechanism of action, reliable performance, and compatibility with dual selection approaches make it particularly valuable for challenging genetic engineering applications. The successful implementation of this compound selection requires careful empirical determination of optimal concentrations through kill curve experiments, followed by systematic selection and validation of resistant clones.
As research methodologies advance toward increasingly complex genetic manipulations and precision genome engineering, the role of well-optimized selection systems becomes ever more critical. By adhering to the protocols and guidelines outlined in this document, researchers can maximize efficiency in stable cell line development, ensuring the generation of high-quality, reliable cellular models for biomedical research and biopharmaceutical applications. The robustness of the this compound selection system, when properly implemented, contributes significantly to experimental reproducibility and the generation of biologically relevant data.
This compound is an aminoglycoside antibiotic widely employed as a selection marker in CRISPR-Cas9 genome editing experiments. It inhibits protein synthesis by interfering with translocation and causing misreading of mRNA, making it effective for selecting successfully transfected or transduced eukaryotic cells. The integration of a this compound resistance gene (Hygroʳ or hph) into CRISPR delivery systems enables efficient enrichment of edited cells, which is particularly valuable for challenging systems including non-transformed cell lines, polyploid cancer cells, and various model organisms [1] [2] [3].
The application of this compound selection spans multiple research contexts, from gene knockout validation to the study of biosynthetic pathways and the generation of stably edited cell pools. Its reliability and broad applicability make it an indispensable tool in modern molecular biology workflows, especially when combined with CRISPR-Cas9 technologies [4] [3].
This compound exerts its cytotoxic effects through irreversible binding to the 30S ribosomal subunit, specifically targeting the A-site of the ribosome. This binding inhibits protein synthesis by two primary mechanisms: first, it disrupts translational fidelity by inducing misincorporation of amino acids; second, it physically blocks the translocation of ribosomes along mRNA templates. These combined effects lead to rapid cessation of cellular growth and eventual cell death in susceptible organisms [1].
Bacterial resistance to this compound is conferred by the hygromycin phosphotransferase (hph) gene, which encodes an enzyme that catalyzes the phosphorylation of the antibiotic using ATP. The phosphorylation occurs at a specific hydroxyl group on the this compound molecule, rendering it unable to bind to its ribosomal target. When expressed in eukaryotic cells via appropriate expression vectors, this bacterial gene provides robust protection against the antibiotic's effects, creating an effective selection system [5].
Table: this compound Selection Parameters for Common Cell Types
| Cell Type/System | Typical Working Concentration | Selection Start | Duration | Key Applications |
|---|---|---|---|---|
| HEK293 & H1299 [4] | 400 µg/mL | 48-72h post-transduction | 5-14 days | Stable knockout generation |
| Murine Cancer Cells (B16F10) [5] | 400 µg/mL | 48h post-transfection | 5 days | Homozygous knockout generation |
| Tilapia Brain Cells (OmB) [3] | Not specified | 72h post-transfection | Until control cells die | Stable Cas9 cell line generation |
| Barley [6] | Not specified | Post-germination | Throughout development | Plant transformation |
The successful implementation of this compound selection in CRISPR-Cas9 experiments requires careful planning and optimization. The following workflow diagram illustrates the key stages in a typical experiment:
Effective vector design is crucial for successful selection. The This compound resistance cassette must be incorporated within the CRISPR construct or co-delivered with editing components. For lentiviral delivery systems, the hph gene is typically cloned alongside the Cas9 and gRNA elements into a single vector [4]. When using plasmid-based systems, the resistance marker can be included on the same plasmid as the Cas9/gRNA expression elements or on a separate plasmid [5].
Promoter selection significantly impacts expression efficacy. Studies in fish cell lines demonstrated that endogenous promoters (e.g., tilapia EF1α) drove more reliable expression of selection markers compared to heterologous promoters from distantly related species [3]. The resistance cassette should be flanked by appropriate regulatory elements to ensure robust expression in the target cell type.
Multiple delivery strategies can be employed for introducing CRISPR components with this compound selection:
This protocol adapts the SUCCESS (Single-strand oligodeoxynucleotides, Universal Cassette, and CRISPR/Cas9 produce Easy Simple knock-out System) method for creating homozygous knockout cell lines in murine cancerous cells, utilizing this compound selection [5].
Design and Preparation of Components:
Transfection:
Selection and Isolation of Knockout Clones:
Validation:
Table: Troubleshooting Guide for this compound Selection
| Problem | Potential Cause | Solution |
|---|---|---|
| No surviving cells after selection | Antibiotic concentration too high | Perform kill curve assay to determine optimal concentration |
| Excessive background growth | Antibiotic concentration too low | Increase concentration; verify drug activity |
| Mixed population (edited and non-edited cells) | Selection duration too short | Extend selection period to 14 days |
| Incorrect integration at cassette junctions | ssODN design issues | Redesign ssODNs with optimal homology arms |
| Low transfection efficiency | Cell type-specific issues | Optimize transfection method; use viral delivery |
This protocol enables efficient generation of edited cell pools in challenging systems like Drosophila ovarian somatic sheath cells (OSC) and HEK293 cells, bypassing the need for tedious clonal selection [2].
Design of Donor Template:
Transfection and Selection:
Validation of Edited Pool:
This compound selection has been successfully employed in functional gene validation studies. For example, researchers used CRISPR-Cas9 with this compound selection to validate candidate genes genetically interacting with TAZ, creating stable knockout HEK293 and H1299 cell lines for proliferation assays [4]. This approach enables systematic analysis of gene networks and synthetic lethal interactions.
The combination of CRISPR-Cas9-associated base editing with this compound selection has facilitated the exploration of antibiotic biosynthesis pathways. Researchers applied this system to investigate this compound biosynthesis itself, efficiently inactivating five candidate genes in the producing strain to elucidate the complete biosynthetic pathway [1]. This demonstrates the utility of the system for metabolic engineering and natural product research.
This compound selection has enabled CRISPR-Cas9 editing in previously challenging model systems. In the tilapia brain cell line (OmB), researchers developed an efficient vector-based CRISPR/Cas9 system using endogenous promoters and this compound selection, achieving mutational efficiencies up to 81% [3]. Similarly, the system has been applied to plant systems like barley, facilitating the study of unfolded protein response and recombinant protein production [6].
The effective concentration of this compound varies significantly between cell types. It is essential to perform a kill curve assay prior to experiments:
The timing of antibiotic application requires optimization based on cell doubling time and transfection method:
Several strategies can improve the efficiency of this compound selection:
This compound remains a valuable selection tool in CRISPR-Cas9 genome editing workflows, particularly for establishing stable cell lines and enriching edited cell populations. The protocols outlined here provide robust frameworks for implementing this compound selection in various experimental contexts, from gene knockout validation to biosynthetic pathway engineering. Proper optimization of selection parameters and vector design is crucial for success, especially when working with challenging cell systems or complex genetic edits. When implemented correctly, this compound selection significantly enhances the efficiency and reliability of CRISPR-Cas9 genome editing across diverse biological applications.
The Lithium Acetate (LiAc)/Polyethylene Glycol (PEG) method is a widely used chemical transformation technique for Saccharomyces cerevisiae and other industrially important yeasts [1]. This protocol uses early stationary phase cells from small overnight cultures, which is practical for high-throughput projects and eliminates the need for an intra-day grow-out period [1]. The process involves making cells competent to take up foreign DNA, with key reagents like Li+ ions and PEG playing a critical role in increasing cell surface permeability and promoting DNA association with the cells [1] [2].
Materials Required
Procedure The workflow below outlines the key stages of the transformation process:
Preparation:
Transformation Procedure:
Outgrowth and Selection:
Table 1: this compound Working Concentrations for Selection
| Organism / Context | Typical Working Concentration | Notes & References |
|---|---|---|
| Yeast Selection Plates | 60 - 100 μg/mL | A concentration of 60 μg/mL was successfully used for selection of K. marxianus transformants [4]. General protocols suggest up to 100 μg/mL [1]. |
| Mammalian Cells | 50 - 200 μg/mL | A starting experiment is recommended to determine the optimal concentration [3]. |
| Bacteria (E. coli) | 50 - 100 μg/mL | Used for selection in low-salt LB agar medium [3]. |
Table 2: Transformation Control Recommendations
| Control Type | Purpose | Procedure | Expected Result |
|---|---|---|---|
| Positive Control | Check transformation efficiency | Transform with 1 ng of a control plasmid containing an hph resistance gene [5]. | Numerous colonies indicate competent cells and active antibiotic. |
| Negative Control | Check antibiotic activity | Transform with TE buffer (no DNA) and plate on this compound plates [5]. | No growth confirms the antibiotic is active. |
This compound is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus [1]. It exhibits broad-spectrum activity against prokaryotic and eukaryotic cells by inhibiting protein synthesis [2] [3].
Its primary mechanism involves binding to the mRNA decoding center on the small (30S) ribosomal subunit, which potently inhibits the translocation of mRNA and tRNAs during translation [4]. In molecular and cellular biology, it is widely used for the selection and maintenance of cells transfected with vectors carrying the This compound phosphotransferase (hph, hpt) gene. This gene confers resistance by phosphorylating and thereby detoxifying the antibiotic [3].
Establishing a kill curve is a critical first step to determine the minimum concentration of this compound required to kill all non-transfected cells over a defined period, thereby ensuring efficient selection of successfully engineered cells.
Begin by harvesting and counting your cells. Seed multiple wells of a cell culture plate (e.g., a 24-well or 12-well plate) with a defined number of cells. A common seeding density is 5 × 10⁴ cells per well, but this should be optimized so that control wells without antibiotic are 60-80% confluent at the end of the experiment. Incubate the cells for 18-24 hours to allow them to adhere and resume normal growth.
Prepare a series of this compound dilutions in complete culture medium. A broad range should be tested initially. The table below suggests a typical dilution series.
Table 1: Example this compound Dilution Series for Kill Curve Assay
| Well | This compound Working Concentration (µg/mL) | Volume of Stock to Add to 10 mL Medium* |
|---|---|---|
| 1 | 0 (Control) | 0 µL |
| 2 | 50 | 5 µL |
| 3 | 100 | 10 µL |
| 4 | 200 | 20 µL |
| 5 | 300 | 30 µL |
| 6 | 400 | 40 µL |
| 7 | 500 | 50 µL |
| 8 | 600 | 60 µL |
*Assuming a 100 mg/mL stock solution.
After 18-24 hours, remove the old medium from the seeded plates and replace it with the fresh medium containing the various concentrations of this compound. Include at least one well with drug-free medium as a negative control. Prepare triplicates for each concentration for statistical robustness.
After a sufficient period, assess cell viability. The most common method is to stain the cells with crystal violet, which stains live, adherent cells, or use an MTT assay to measure metabolic activity.
For crystal violet staining:
The optimal selecting concentration is typically defined as the lowest concentration that results in 100% death of all non-transfected control cells within 7-14 days [2].
Table 2: Interpretation of Kill Curve Results
| Observation | Interpretation | Action |
|---|---|---|
| Rapid cell death (within 3-5 days) at all concentrations. | The concentration range tested is too high. | Repeat the assay with a lower range of concentrations (e.g., 0 - 200 µg/mL). |
| No visible cell death in any well, including controls, after 10-14 days. | The antibiotic may be inactive, or the concentration range is too low. | Check antibiotic stock integrity and repeat with a higher concentration range. |
| Clear, concentration-dependent cell death, with 100% kill at specific concentrations. | Successful determination of the effective range. | Choose the lowest concentration that caused 100% cell death for future selection. |
| Isolated, healthy colonies growing in a background of dead cells at a specific concentration. | This indicates a potentially resistant population, as expected for successfully transfected cells. | This concentration can be used for stable selection. |
For stable transfection, after determining the kill curve, you will transfect your cells with the gene of interest and then apply the optimized this compound concentration for selection. Resistant colonies should appear within 1-3 weeks.
The following diagram visually summarizes the key steps of the kill curve determination protocol.
This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus that inhibits protein synthesis in prokaryotic and eukaryotic cells by interfering with ribosomal translocation and causing mistranslation of mRNA templates. [1] [2] This broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells makes it particularly valuable for dual selection experiments where selection pressure needs to be maintained across different biological systems. The unique capability of this compound to function in both bacterial and mammalian systems enables researchers to design vectors carrying only a single drug resistance marker—the hygromycin phosphotransferase gene (hph)—for selection in multiple contexts, thereby simplifying vector design and selection processes. [1] [3]
The versatility of this compound extends beyond conventional selection applications, as evidenced by recent research exploring its effects at sub-translation inhibitory concentrations. Studies have revealed that lower concentrations of this compound can disrupt vacuolar morphology and compromise TORC1 signaling in yeast mutants defective in Golgi and late endosome trafficking, suggesting potential applications in studying cellular signaling pathways and organelle dynamics. [4] This expanded understanding of this compound's cellular effects enhances its utility in complex experimental systems where selection needs to be coupled with specific biological perturbations.
This compound exerts its antibiotic effect through a dual mechanism that disrupts protein synthesis at the ribosomal level. As an aminoglycoside antibiotic, it specifically binds to the 70S ribosomal subunit in bacteria and the 80S subunit in eukaryotes, causing two primary effects: interference with ribosomal translocation during protein elongation and misreading of the mRNA template. [1] [2] This dual interference leads to the production of non-functional proteins containing incorrect amino acid sequences and ultimately inhibits cellular growth and viability. The ability to affect both prokaryotic and eukaryotic translation systems is relatively uncommon among antibiotics and forms the basis for its utility in dual selection systems.
The molecular basis of this compound's action involves direct interaction with conserved elements of the ribosomal RNA and ribosomal proteins. Structural studies have shown that this compound binds to ribosomal RNA in a manner that prevents translocation—the movement of transfer RNA and messenger RNA through the ribosome after peptide bond formation. This binding stabilizes the ribosome in a conformation that is incompatible with the elongation cycle, effectively stalling protein synthesis. Additionally, the antibiotic induces a low-level of mRNA misreading, similar to other aminoglycosides, though with a distinct binding site and mechanism that contributes to its specific efficacy profile and toxicity spectrum. [1]
Resistance to this compound is conferred primarily by the hygromycin phosphotransferase gene (hph), which originated from Escherichia coli and encodes an enzyme that inactivates the antibiotic through phosphorylation. [3] The hph gene, approximately 1,026 base pairs in length, expresses a phosphotransferase enzyme that specifically modifies this compound by transferring a phosphate group from ATP to a hydroxyl group on the antibiotic molecule. [3] This modification sterically hinders the antibiotic's binding to the ribosome, rendering it ineffective while not affecting cellular ribosome function.
The effectiveness of the hph resistance gene has been demonstrated across diverse biological systems, including bacteria, yeast, mammalian cells, and even complex organisms such as Drosophila melanogaster. [3] This cross-species functionality makes the hph/Hygromycin B system particularly valuable for experimental designs that require maintenance and selection of genetically modified elements across different biological contexts—from plasmid amplification in bacteria to stable expression in eukaryotic systems. The consistent performance of this resistance mechanism across kingdoms allows researchers to implement streamlined selection strategies with minimal modification to standard protocols.
Successful implementation of this compound selection requires careful concentration optimization for each specific cell type and experimental condition. The appropriate working concentration varies significantly between different cell types and even between closely related cell lines due to differences in growth rate, metabolism, and innate resistance mechanisms. The following table summarizes recommended working concentrations for various biological systems based on current literature and commercial formulations:
Table: Recommended this compound Working Concentrations for Different Biological Systems
| Biological System | Concentration Range | Common Starting Point | Key Considerations |
|---|---|---|---|
| Mammalian Cells | 50-500 µg/mL | 200 µg/mL | Varies by cell line; some require up to 500 µg/mL |
| Bacteria (E. coli) | 50-100 µg/mL | 100 µg/mL | Use low-salt LB medium for optimal results |
| Insect Cells | 100-400 µg/mL | 200 µg/mL | Concentration depends on specific cell type |
| Yeast/Fungi | 50-300 µg/mL | 150 µg/mL | Sensitivity varies significantly between species |
| Drosophila | 35-45 µg/mL | 40 µg/mL | Incorporated into fly food [3] |
When establishing a new selection system, it is crucial to perform a kill curve analysis to determine the minimal concentration that causes 100% cell death in non-resistant cells within 5-14 days. This empirical approach ensures optimal selection pressure while minimizing potential non-specific toxicity effects that can occur at excessively high antibiotic concentrations. For mammalian cell lines, initial experiments typically test concentrations ranging from 50-200 µg/mL, with certain cell lines requiring up to 500 µg/mL for effective selection. [1] Bacterial selection with this compound is generally performed at 50-100 µg/mL in low-salt LB agar medium, with plates remaining stable for approximately one month when stored at 4°C. [1]
Proper preparation and storage of this compound stock solutions are critical for maintaining antibiotic efficacy throughout selection experiments. This compound is typically provided as a concentrated solution (e.g., 100 mg/mL) or as a powder that requires reconstitution. For powder formulations, the antibiotic should be dissolved in sterile water, methanol, or ethanol at concentrations ≥50 mg/mL. [2] Stock solutions should be sterile-filtered using 0.2 µm filters rather than autoclaved, as heat sterilization can degrade the antibiotic and reduce its effectiveness.
This compound solutions demonstrate good stability when stored appropriately. The product remains stable for approximately three months at room temperature, but for long-term storage, solutions should be kept at 4°C or -20°C. [1] Repeated freeze-thaw cycles should be avoided, as they can lead to gradual degradation of the antibiotic. Once opened, this compound solutions remain stable for approximately one year at -20°C or three months at 4°C when maintained under sterile conditions. [1] Proper storage practices ensure consistent performance throughout extended selection periods and across multiple experimental cycles.
Table: Stability and Storage Conditions for this compound
| Form | Storage Temperature | Stability Duration | Special Considerations |
|---|---|---|---|
| Powder | 2-8°C | ≥5 years | Keep desiccated and protected from light |
| Stock Solution | -20°C | 1 year | Avoid repeated freeze-thaw cycles |
| Stock Solution | 4°C | 3 months | Maintain sterile conditions |
| Working Solution | 4°C | 30 days | Stable at 37°C for 30 days [2] |
| Selection Plates | 4°C | 1 month | Bacterial plates with this compound |
Stable cell line generation using this compound selection involves introducing the hph resistance gene into mammalian cells followed by antibiotic selection to eliminate non-transfected cells and establish polyclonal or clonal resistant populations. The following protocol describes a standard approach for generating stable mammalian cell lines:
Day 1: Cell Seeding - Plate mammalian cells at 30-50% confluence in complete medium without antibiotics in tissue culture vessels appropriate for your cell type. Include additional plates for kill curve analysis if optimal this compound concentration hasn't been previously determined. Allow cells to adhere and resume normal growth for 18-24 hours.
Day 2: Genetic Introduction - Introduce the hph-containing vector into cells using your preferred transfection method (e.g., lipofection, electroporation, calcium phosphate precipitation). Include appropriate controls such as mock-transfected cells (no DNA) and untransfected cells. For kill curve determination, plate separate plates of untransfected cells at the same density.
Day 3: Initial Selection - Approximately 24 hours post-transfection, replace the medium with fresh complete medium containing the predetermined optimal this compound concentration. For cells requiring gradual selection pressure, some protocols recommend starting at 50-75% of the final concentration.
Days 4-14: Maintenance and Monitoring - Refresh the selection medium every 2-3 days, carefully monitoring cell death and the emergence of resistant foci. Non-transfected control cells should begin showing significant death within 3-5 days and complete death within 10-14 days.
Day 14+: Clone Isolation and Expansion - Once resistant foci are sufficiently large (typically 500-1000 cells), individually isolate using cloning rings or by limited dilution in multi-well plates. Expand clonal populations under continued this compound selection at the maintenance concentration (typically 50-100 µg/mL).
This protocol typically yields stable polyclonal or clonal cell populations within 2-3 weeks. The resulting stable cell lines can be maintained long-term with appropriate this compound concentrations, which for most mammalian cell lines ranges from 50-200 µg/mL, though some may require up to 500 µg/mL. [1]
Bacterial transformation and selection using this compound follows standard molecular biology techniques with specific considerations for antibiotic handling. The following protocol is optimized for E. coli selection:
Step 1: Preparation of Selection Plates - Prepare low-salt LB agar medium (5 g/L yeast extract, 10 g/L tryptone, 5 g/L NaCl, 15 g/L agar, pH 8.0) and autoclave. Cool the medium to approximately 55°C, then add this compound to a final concentration of 50-100 µg/mL from a sterile stock solution. [1] Pour plates immediately and store at 4°C for up to one month.
Step 2: Transformation - Transform competent E. coli cells with your hph-containing vector using standard methods (heat shock or electroporation). Include a no-DNA negative control to assess background resistance.
Step 3: Recovery - Following transformation, incubate cells in SOC or LB medium without antibiotic for 45-60 minutes at 37°C with shaking to allow expression of the resistance marker.
Step 4: Plating and Selection - Plate appropriate dilutions of the transformation mixture onto pre-warmed this compound selection plates. Incubate plates inverted at 37°C for 16-24 hours.
Step 5: Colony Analysis - Select well-isolated colonies for further analysis. The transformation efficiency may be slightly lower than with traditional antibiotics like ampicillin, but should yield numerous resistant colonies from a successful transformation.
For liquid culture selection, inoculate 2-5 mL of LB medium containing the appropriate this compound concentration with a single colony or transformation mixture and incubate with shaking at 37°C. Growth should be visible within 12-16 hours for successfully transformed cultures.
The Double Flp-In system represents an advanced application of this compound selection that enables stable, simultaneous expression of two genes at a defined genomic locus. This innovative approach modifies the traditional Flp-In system to incorporate two resistance markers—this compound and puromycin—allowing for selection of dual integrants. [5]
The strategic implementation involves engineering two complementary vectors containing frame-shifted resistance markers that only become functional upon correct integration:
The Double Flp-In methodology enables precise integration of two genes of interest at a single genomic locus, ensuring isogenic expression and eliminating positional effects that often complicate conventional stable cell line generation. This system has been successfully validated with fluorescent protein pairs and pharmacologically relevant gene combinations, demonstrating stable expression over more than 30 passages with >99.5% of cells maintaining double-positivity even in the absence of continuous antibiotic selection. [5]
This compound has been incorporated into sophisticated multiplexed selection systems for complex genetic manipulations in Drosophila melanogaster. These systems employ this compound alongside other selection agents to enable simultaneous manipulation of multiple genetic elements. The compact expression cassette used in these applications combines eukaryotic and prokaryotic promoter elements, allowing for selection in both flies and bacteria with a single construct. [3]
Table: Drosophila Selection and Counterselection Markers for Multiplexed Genetic Applications
| Marker Name | Encoded Protein | Drug | Effective Concentration | Resistance/Sensitivity |
|---|---|---|---|---|
| hph | This compound phosphotransferase | This compound | 35-45 µg/mL | Resistance [3] |
| nptII | Neomycin phosphotransferase II | G418 sulfate | 350 µg/mL | Resistance [3] |
| pac | Puromycin N-acetyltransferase | Puromycin HCl | 250-500 µg/mL | Resistance [3] |
| bsr | Blasticidin S deaminase | Blasticidin S | 25-45 µg/mL | Resistance [3] |
| sr39TK | Thymidine kinase mutant | Ganciclovir/Acyclovir | 4 µg/mL | Sensitivity [3] |
| FCU1 | FCU1 fusion protein | 5-Fluorocytosine | 10-15 µg/mL | Sensitivity [3] |
The application of this compound in Drosophila systems involves incorporating the antibiotic into fly food at concentrations of 35-45 µg/mL. [3] This enables direct selection for transgenic flies during development, significantly streamlining the process of complex genetic cross schemes. The marker-specificity of drug resistance allows researchers to combine multiple markers in single, multiplexed genetic manipulations to perform co-selection, combination selection and counterselection, and co-counterselection strategies that were previously impractical with traditional phenotypic markers.
Even with optimized protocols, researchers may encounter challenges when implementing this compound selection systems. The following table addresses common issues and provides evidence-based solutions:
Table: Troubleshooting Guide for this compound Selection Experiments
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| No resistant colonies | Insufficient antibiotic concentration | Verify antibiotic activity using sensitive control cells; increase concentration incrementally |
| Inefficient transfection/transformation | Include positive control for genetic introduction method; optimize delivery parameters | |
| Resistance gene not functional | Verify hph sequence integrity; check promoter compatibility with host system | |
| Background growth | Degraded antibiotic | Prepare fresh stock solution; verify storage conditions and expiration date |
| Concentration too low | Perform kill curve analysis to determine minimal effective concentration | |
| Contamination | Verify sterile technique; include proper negative controls | |
| Incomplete selection | Antibiotic not evenly distributed | Ensure thorough mixing when adding to media; pre-warm media before use |
| Rapid antibiotic degradation | Use fresh preparation; consider more frequent media changes (every 2 days) | |
| Cell density too high | Plate at appropriate density; split cells if overconfluent during selection | |
| Toxicity in resistant cells | Concentration too high | Reduce to maintenance level (typically 50% of selection concentration) |
| Non-specific effects | Include empty vector control; verify phenotype is transgene-specific | |
| Cell line sensitivity | Test different cell lines; some are inherently more sensitive to this compound |
For particularly sensitive cell types or difficult-to-transfect systems, standard this compound protocols may require specific modifications. When working with primary cells or sensitive cell lines, consider implementing a gradual selection scheme where the antibiotic concentration is increased incrementally over 5-7 days rather than applying the full concentration immediately. This approach allows resistant cells to adapt to selection pressure while minimizing sudden metabolic shock.
In bacterial systems where selection efficiency is suboptimal, ensure use of low-salt LB medium (5 g/L NaCl rather than the standard 10 g/L) as higher salt concentrations can reduce this compound efficacy. [1] Additionally, the pH of the medium should be maintained at approximately 8.0, as the antibiotic's stability and effectiveness can be compromised in more acidic conditions.
For advanced applications such as the Double Flp-In system, careful antibiotic concentration titration is essential. The original protocol recommends using 200 µg/mL this compound during initial selection phases, reduced to 50 µg/mL for maintenance, combined with 0.25 µg/mL puromycin during selection, reduced to 0.025 µg/mL for maintenance. [5] These reduced concentrations (compared to standard single selection protocols) help maintain viability of double-resistant cells while still providing sufficient selection pressure to eliminate non-integrated populations.
This compound represents a versatile and powerful tool for genetic selection across diverse biological systems. Its unique ability to function in both prokaryotic and eukaryotic contexts enables simplified experimental designs for complex genetic manipulations. The detailed protocols and application notes provided in this document offer researchers comprehensive guidance for implementing this compound selection in standard and advanced experimental contexts, from basic stable cell line generation to sophisticated dual selection systems in mammalian cells and Drosophila. When properly optimized and implemented, this compound selection provides robust, reliable results that facilitate genetic studies requiring maintenance of engineered constructs across multiple biological contexts.
This compound is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus that inhibits protein synthesis by causing misreading and inhibiting translocation in both prokaryotic and eukaryotic cells. In plant genetic engineering, it serves as a powerful selective agent when paired with the hygromycin phosphotransferase (hph) gene, which confers resistance by phosphorylating and inactivating the antibiotic. The optimization of the hygromycin resistance-conferring gene as a dominant selectable marker has made it particularly valuable for plant transformation systems, especially where traditional selection markers like kanamycin show limited effectiveness [1] [2].
Compared to other selection agents, this compound offers several advantages in plant transformation: it typically produces clearer selection with fewer escapes, works effectively across diverse plant species, and allows for rapid identification of transformants. These characteristics make it particularly valuable for both stable transformation and the development of composite plants with transgenic roots through Agrobacterium rhizogenes-mediated transformation [3] [4] [5].
This compound exerts its cytotoxic effects through specific interaction with the ribosome. Structurally similar to aminoglycosides, it binds irreversibly to the 30S and 50S ribosomal subunits, disrupting multiple steps in protein synthesis including initiation, elongation, and termination. This binding causes misreading of mRNA codons and inhibits ribosomal translocation, leading to the production of non-functional proteins and ultimately cell death. The antibiotic is particularly effective against plant cells due to the high conservation of translational machinery between prokaryotes and eukaryotes [2].
The hygromycin resistance gene (hph), originally derived from E. coli, encodes this compound phosphotransferase (HPT). This enzyme catalyzes the ATP-dependent phosphorylation of this compound at the 4-hydroxy group, rendering the molecule unable to bind to its ribosomal target. The modified this compound loses its inhibitory capacity, allowing transformed cells to maintain normal protein synthesis while non-transformed cells undergo rapid death. For optimal expression in plant systems, the hph gene has been modified through the removal of upstream start codons, conversion of the region around the start codon to the consensus sequence for efficient translation initiation, and removal of downstream splice donor and acceptor sequences [1].
Table 1: Comparison of Selection Agents in Plant Transformation
| Selection Agent | Mode of Action | Resistance Gene | Selection Timeline | Key Applications |
|---|---|---|---|---|
| This compound | Protein synthesis inhibition, misreading | hph (hygromycin phosphotransferase) | 7-14 days | Species recalcitrant to kanamycin, hairy root systems |
| Kanamycin | Protein synthesis inhibition | nptII (neomycin phosphotransferase) | 10-21 days | Standard dicot transformation, model species |
| Phosphinothricin (Glufosinate) | Glutamine synthetase inhibition | bar or pat (phosphinothricin acetyltransferase) | 10-21 days | Monocot and dicot transformation, field selection |
The soybean cotyledonary-node method demonstrates the dramatic improvement in transformation efficiency achievable with this compound selection. This protocol increased transformation efficiency from 0.7% to 16.4% when compared to other selection methods.
Explants Preparation:
Transformation and Selection:
Key Advantages:
This protocol incorporates ploidy analysis to ensure genetic stability in transgenic plants, addressing a common limitation in plant transformation systems.
Diagram 1: Tomato transformation workflow with ploidy verification
Critical Steps:
This protocol establishes a highly efficient transgenic system for functional genomics in woodland strawberry (Fragaria vesca), achieving transformation efficiencies up to 71.43%.
Optimal Parameters:
Procedure:
Applications: This system has been successfully used for promoter analysis (DR5ver2::eGFP for auxin response) and functional characterization of calcium signaling genes (jGCaMP7c) [3].
This protocol enables functional genomics studies in a model recretohalophyte plant, allowing investigation of salt tolerance mechanisms.
Key Steps:
Unique Features: The protocol enables complete transgenic plant regeneration through the hairy root pathway, overcoming limitations of traditional A. tumefaciens-mediated transformation in this species.
The effective concentration of this compound varies significantly between plant species and even between varieties. The general approach involves testing a range of concentrations to identify the minimum level that completely inhibits untransformed control tissues.
Table 2: this compound Concentration Ranges for Various Plant Species
| Plant Species | Explants Type | This compound Concentration | Selection Duration | Transformation Efficiency |
|---|---|---|---|---|
| Soybean [6] | Cotyledonary-node | 5-15 mg/L | 8-10 weeks | Up to 16.4% |
| Strawberry [3] | Hypocotyl | Species-specific optimization required | 2-3 weeks | Up to 71.43% (hairy roots) |
| Tomato [7] | Cotyledon | 10-15 mg/L (selection), 5-10 mg/L (rooting) | 6-8 weeks | Varies by cultivar |
| Non-heading Chinese cabbage [4] | Various explants | Optimized for specific varieties | 3-4 weeks | 43.33%-61.09% |
| Limonium bicolor [5] | Hypocotyl | Species-specific optimization required | 4-6 weeks | High efficiency reported |
Problem: Excessive escape formation
Problem: Poor regeneration of transformed tissues
Problem: Bacterial overgrowth during selection
Problem: Inconsistent selection across explants
This compound selection has proven valuable for CRISPR/Cas9-mediated genome editing in plants. The rapid selection enabled by this compound allows efficient recovery of edited lines, as demonstrated in Limonium bicolor where a CRISPR/Cas9 system was successfully established using A. rhizogenes-mediated transformation with hygromycin selection [5]. Similarly, in potato, CRISPR/Cas9 targeting PHYTOENE DESATURASE in hairy roots resulted in 64-98% of transgenic hairy roots carrying targeted mutations when selected with appropriate agents [3].
The development of composite plants (wild-type shoots with transgenic roots) using A. rhizogenes-mediated transformation with hygromycin selection provides a powerful platform for functional genomics studies, particularly for root biology and root-microbe interactions. The one-step and two-step transformation methods developed for non-heading Chinese cabbage achieved transformation efficiencies of 43.33%-61.09%, enabling rapid functional studies within one month [4].
Diagram 2: Composite plant generation workflow using hygromycin selection
This compound remains a versatile and efficient selection agent for plant transformation across diverse species. Its effectiveness in both Agrobacterium tumefaciens-mediated stable transformation and Agrobacterium rhizogenes-mediated hairy root transformation makes it particularly valuable for functional genomics studies. The protocols outlined here provide researchers with robust methods for implementing this compound selection in their transformation systems, with emphasis on optimal concentration determination, explants selection, and troubleshooting common problems.
As plant biotechnology continues to advance, this compound selection will likely play an increasingly important role in CRISPR/Cas9 genome editing, composite plant development, and high-throughput functional genomics approaches, particularly for species recalcitrant to transformation with other selection agents.
This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus that effectively inhibits protein synthesis in bacteria, fungi, and higher eukaryotic cells. Its broad-spectrum activity and distinct mechanism of action make it particularly valuable for selecting and maintaining eukaryotic cells containing the hygromycin resistance gene (hph), which encodes a kinase that inactivates this compound through phosphorylation [1] [2]. Unlike many other selection antibiotics, this compound exhibits unusual dual activity in both prokaryotic and eukaryotic systems, enabling its use in dual-selection experiments and vector systems carrying only one drug resistance marker for selection across different cell types [2].
The molecular mechanism of this compound involves interference with ribosomal translocation and promotion of mistranslation. Specifically, it strengthens the interaction of tRNA binding in the ribosomal A-site while simultaneously preventing mRNA and tRNA translocation through processes that are not yet fully characterized [1]. This dual interference mechanism ultimately leads to inhibition of protein synthesis and cell death in susceptible organisms [2].
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C~20~H~37~N~3~O~13~ [2] [3] |
| Molecular Weight | 527.524 g·mol⁻¹ (base); 563.5 g·mol⁻¹ (HCl salt) [1] [2] |
| CAS Number | 31282-04-9 [2] |
| Purity | ≥90% (HPLC) for commercial preparations [2] |
| Appearance | Colorless to light brown liquid [2] |
| Solvent | Typically supplied in PBS or HEPES buffer [4] [2] |
| pH Range | 7.5 - 8.1 (for buffered solutions) [2] |
This compound solutions are typically supplied at concentrations of 50 mg/mL or 100 mg/mL and should be stored at 2-8°C for short-term use [4]. For long-term storage, temperatures of -20°C are recommended, with careful avoidance of repeated freeze-thaw cycles to maintain stability [2]. The product remains stable for approximately 3 months at room temperature and for up to 2 years when properly stored according to manufacturer specifications [2] [4]. Each lot from commercial suppliers undergoes thorough functional testing and validation to ensure lot-to-lot reproducibility and consistent performance in selection applications [2].
Table 2: Eukaryotic Selection Concentrations for this compound
| Cell Type/System | Concentration Range | Notes and Considerations |
|---|---|---|
| Mammalian Cells (general) | 50-500 µg/mL [2] [5] | Most common range: 200-500 µg/mL [5] |
| Initial Kill Curve Determination | 10-400 µg/mL [6] | Essential for new cell lines |
| Caco-2 Cells | Specific concentration not provided | Demonstrated metabolic effects [7] |
| Yeast Systems (K. lactis, K. marxianus) | Not specified | Resistance marker successfully applied [6] |
| Plant Systems (Rice) | 30-75 µg/mL [1] | Average: 50 mg/L [1] |
Several critical factors influence the appropriate concentration of this compound for eukaryotic selection:
A critical prerequisite for successful selection is determining the minimum concentration of this compound required to kill untransfected cells, typically through a kill curve assay [6].
Kill Curve Determination Workflow
Stable Cell Line Development Workflow
Table 3: Troubleshooting Guide for this compound Selection
| Problem | Potential Causes | Solutions |
|---|---|---|
| Complete cell death | Concentration too high | Re-determine kill curve with broader range; verify transfection efficiency |
| No selection effect | Concentration too low; degraded antibiotic | Verify antibiotic activity; check storage conditions; increase concentration |
| Variable resistance | Unequal antibiotic distribution | Ensure proper mixing; prepare fresh working solutions |
| Slow colony emergence | Marginal resistance expression | Extend selection period; verify promoter strength in vector system |
| Metabolic alterations | Antibiotic-induced stress | Consider antibiotic-free maintenance after selection [7] |
This compound is widely used for generating stable mammalian cell lines, with effective concentrations typically between 50-500 µg/mL depending on cell type [2] [5]. The antibiotic's mechanism of action involving both translocation interference and mistranslation makes it particularly effective for selection of resistant clones expressing the hph gene [2]. Selection timelines generally range from 10-21 days, with resistant colonies appearing more rapidly in highly transfectable cell lines.
In yeast systems including S. cerevisiae, K. lactis, and K. marxianus, this compound resistance markers have been successfully employed for selection of transformed cells [6]. The utility of a single resistance marker for both prokaryotic and eukaryotic selection simplifies vector design, particularly when using shuttle vectors that must replicate in both bacterial and eukaryotic systems.
In plant biotechnology, particularly rice transformation systems, this compound is used at concentrations of approximately 30-75 mg/L (average 50 mg/L) for effective selection of transformed tissues [1]. At these concentrations, the antibiotic demonstrates high toxicity to non-transformed calli, enabling efficient selection of transformants while maintaining viability of successfully transformed plant cells.
| Aspect | Specification | Key Details & Recommendations |
|---|---|---|
| Common Form | Ready-to-use liquid solution | Pre-sterilized by 0.2µm filtration; typical concentrations: 50 mg/mL [1] or 100 mg/mL [2] |
| Sterility | Supplied sterile | Aseptically manufactured & sterile-filtered; no further filtration needed if aseptic handling [1] [2] |
| Storage Temp. | 2–8°C (refrigerated) or -20°C [1] [2] [3] | Consistent cold storage; avoid repeated freeze-thaw cycles [2] [3] |
| Stability | ≥3 months at room temp. [2] | Long-term storage requires refrigeration or freezing; once opened, stable for 1 year at -20°C or 3 months at 4°C [2] |
| Solvent/Buffer | Phosphate-buffered saline (PBS) [1] or HEPES buffer [2] | Information provided by manufacturers; confirms solution is ready for cell culture |
This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus [1] [2]. It is active against bacteria, fungi, and higher eukaryotic cells, making it a broad-spectrum agent for selection in cell culture [4] [2].
Its primary mechanism of action is the inhibition of protein synthesis. This compound binds to the decoding center (helix 44) of the small ribosomal subunit (the 30S subunit in prokaryotes and the 40S subunit in eukaryotes), disrupting ribosomal translocation and promoting mistranslation of mRNA [4] [5] [3]. This unique mode of action differentiates it from other aminoglycosides and allows for its use in dual-selection experiments [1].
A kill curve experiment is essential to determine the minimum concentration of this compound required to kill 100% of non-transfected cells in a specific cell line within a defined period. The workflow for this experiment is outlined below.
Detailed Kill Curve Protocol [5] [3]
Once the optimal concentration is determined, you can proceed with the selection of stably transfected cells.
Detailed Selection Protocol
Introduction Agrobacterium-mediated transformation is a widely used method for introducing agronomically important traits into plants [1]. The process relies on the natural ability of Agrobacterium tumefaciens to transfer a segment of DNA (T-DNA) from its Tumor-inducing (Ti) plasmid into the plant genome [1]. A critical step in this process is the selection of successfully transformed plant cells, which is often achieved using selectable marker genes. The hph gene, which confers resistance to the antibiotic Hygromycin B, is one of the most commonly used markers in plant and fungal transformation [2] [3]. This note details a reliable protocol for tomato (Solanum lycopersicum cv. Micro-Tom) transformation using this compound selection, incorporating ploidy analysis to ensure the generation of genetically stable, diploid transgenic plants [4].
Mechanism of Action of this compound this compound is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotes and eukaryotes. It acts by binding to the 30S ribosomal subunit, which disrupts the translocation of mRNA and tRNA, leading to the production of non-functional proteins and eventual cell death [2]. The hph gene, often derived from E. coli, encodes a this compound kinase (HPH) that phosphorylates and thereby inactivates the antibiotic, allowing only transformed cells to survive and proliferate [2].
The following protocol is adapted from a 2025 method for transforming the model tomato cultivar 'Micro-Tom' [4].
The diagram below outlines the key steps in the transformation and selection process.
Diagram 1: Experimental workflow for Agrobacterium-mediated transformation of tomato with this compound selection and downstream validation.
A critical quality control step is the validation of the regenerated plants.
Table 1: Antibiotic Stock Solutions and Usage in Culture Media [4]
| Antibiotic | Solvent | Stock Concentration | Working Concentration | Purpose |
|---|---|---|---|---|
| This compound | ddH₂O | e.g., 50 mg/mL | Varies by species (see Table 2) | Selection of transformed plant cells |
| Kanamycin | ddH₂O | 50 mg/mL | 50 mg/L | Selection of transformed Agrobacterium |
| Rifampicin | DMSO | 50 mg/mL | 50 mg/L | Counter-selection for A. tumefaciens strain |
| Streptomycin | ddH₂O | 25 mg/mL | 25 mg/L | Counter-selection for A. tumefaciens strain |
| Timentin | ddH₂O | 200 mg/mL | 200-400 mg/L | Elimination of Agrobacterium after co-culture |
Table 2: this compound Working Concentrations for Different Applications
| Organism / Cell Type | Typical Working Concentration Range | Key Consideration |
|---|---|---|
| Tomato (S. lycopersicum) | 5 - 20 mg/L | cv. Micro-Tom is selected at 5-10 mg/L [4]. |
| Mammalian Cell Lines | 10 - 400 μg/mL | Must be determined empirically for each cell line [3]. |
| Yeast (e.g., S. cerevisiae) | ~200 μg/mL | Commonly used for selection with the hph marker [2]. |
Hygromycin B (HYG-B), a well-known aminoglycoside antibiotic produced by Streptomyces hygroscopicus, has recently emerged as a powerful and versatile inducer of secondary metabolite production across diverse fungal taxa. While traditionally used as a selection marker in molecular biology, contemporary research has revealed its unique ability to activate cryptic biosynthetic pathways in fungi, leading to the discovery of novel compounds with potential therapeutic applications. This phenomenon positions this compound as an invaluable tool in natural product discovery, particularly for accessing the vast reservoir of silent metabolic pathways that remain uncharacterized in fungal genomes.
The induction mechanism of this compound appears to be associated with its function as a protein synthesis inhibitor in eukaryotic cells. Research indicates that other protein synthesis inhibitors targeting eukaryotes, such as 5-fluorouracil and paromomycin, similarly induce secondary metabolite production, suggesting that the cellular response to translational stress may trigger widespread metabolic reprogramming. This response potentially involves the activation of stress-responsive pathways that redirect cellular resources toward the production of defensive or adaptive compounds. Unlike histone deacetylase (HDAC) inhibitors that primarily target epigenetic regulation, this compound appears to operate through a distinct mechanism centered on protein synthesis inhibition, making it a complementary approach for awakening silent biosynthetic gene clusters [1].
The effectiveness of this compound as a secondary metabolite inducer has been demonstrated across a broad taxonomic range of fungi, primarily within the Ascomycota phylum. Successful induction has been reported in key classes including Eurotiomycetes, Sordariomycetes, and Dothideomycetes. When selecting strains for screening, priority should be given to fungi with genomic evidence of abundant biosynthetic gene clusters but limited secondary metabolite production under standard laboratory conditions. These strains represent the greatest potential for discovering novel compounds through induction strategies.
For routine cultivation, potato dextrose agar (PDA) or malt extract agar (MEA) media serve as reliable basal media for most fungal strains. Submerged cultivation in liquid media with appropriate carbon and nitrogen sources is recommended for scaled-up production and analysis. It is crucial to maintain detailed records of strain origins and growth characteristics, as these factors may influence induction responses and assist in identifying taxonomic patterns in this compound sensitivity and induction efficiency [1].
| Parameter | Optimal Range | Notes and Considerations |
|---|---|---|
| Concentration | 10-100 μg/g (medium) | Dose-dependent response observed; higher concentrations within this range typically yield greater induction |
| Timing of Addition | 24-72 hours after inoculation | Corresponds to active growth phase; strain-dependent optimization may be necessary |
| Duration of Exposure | 3-14 days | Varies based on fungal growth rate and target metabolite kinetics |
| Temperature | 25-28°C | Standard fungal cultivation temperatures generally effective |
| Production Increase | Up to >100-fold | Varies significantly by strain and target metabolite; typically much higher than uninduced controls |
Empirical optimization is strongly recommended when working with new fungal strains, as the optimal induction parameters can vary significantly between taxa. A critical factor for success is determining the sub-inhibitory concentration of this compound for each strain, as concentrations that severely impair growth may diminish overall metabolite production despite induction effects. Preliminary experiments should establish a dose-response curve for both biomass accumulation and metabolite production to identify the ideal balance between induction efficacy and culture viability [1].
Culture Preparation:
This compound Treatment:
Post-Induction Incubation:
Metabolite Extraction:
Upon observing induced metabolites through preliminary screening (e.g., TLC or LC-MS), proceed with comprehensive characterization:
Fractionation and Purification:
Structural Elucidation:
Biological Activity Assessment:
| Method | Application | Sensitivity | Throughput | Implementation Considerations |
|---|---|---|---|---|
| Thin Layer Chromatography (TLC) | Initial metabolite profiling | Moderate | High | Rapid and inexpensive; ideal for initial screening |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolic fingerprinting and putative identification | High | Medium-High | Provides molecular weight information; enables database searching |
| High Performance Liquid Chromatography (HPLC) | Compound separation and quantification | High | Medium | Excellent for comparative analysis between induced and control samples |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Low-Moderate | Low | Provides definitive structural information; requires purified compounds |
When analyzing induction experiments, compare chromatographic profiles of this compound-treated cultures with untreated controls. Significant qualitative differences (appearance of new peaks) indicate successful induction of secondary metabolite pathways. Quantitative increases (>2-fold enhancement of existing metabolites) also demonstrate induction effects. Document both types of responses, as they may represent different mechanisms of pathway activation [1].
The following diagram illustrates the complete experimental workflow for inducing secondary metabolite production in fungi using this compound:
This diagram illustrates the hypothesized cellular mechanism through which this compound induces secondary metabolite production in fungi:
When interpreting results, consider that induction patterns may be strain-specific and metabolite-dependent. Some compounds may show early induction peaks while others accumulate gradually throughout the cultivation period. Time-course studies are recommended for comprehensive understanding of induction dynamics [1] [2].
This compound represents a highly versatile and effective inducer of fungal secondary metabolites, with demonstrated efficacy across diverse fungal taxa. Its simple implementation and reproducible effects make it an invaluable tool for accessing the untapped chemical diversity encoded in fungal genomes. The protocols outlined herein provide researchers with a comprehensive framework for applying this induction strategy to discover novel bioactive compounds with potential pharmaceutical and biotechnological applications. As research in this area advances, this compound induction is poised to become a standard approach in microbial natural product discovery pipelines.
Table 1: Basic Properties and Mechanisms
| Property | Description |
|---|---|
| Antibiotic Class | Aminoglycoside (Aminocyclitol) [1] [2] |
| Producer | Streptomyces hygroscopicus [1] [3] |
| Mode of Action | Inhibits protein synthesis by disrupting ribosomal translocation and causing mistranslation [1] [4] [2]. |
| Cellular Toxicity | Kills bacteria, fungi, and higher eukaryotic cells [1] [3]. In plants, cell death is partly mediated by reactive oxygen species (ROS) [5]. |
| Resistance Gene | hph (hygromycin phosphotransferase), which inactivates Hygromycin B via phosphorylation [3] [6]. |
Table 2: Typical Working Concentrations for Selection [1] [6]
| Cell Type | General Concentration Range | Common Starting Point |
|---|---|---|
| Mammalian Cells | 50 - 200 µg/mL [1] | 200 µg/mL [1] [6] |
| E. coli & Bacteria | 50 - 100 µg/mL [1] | 50 - 100 µg/mL [1] |
| Plant Cells | 20 - 200 µg/mL [6] | - |
| Fungi | 200 - 1000 µg/mL [6] | 200 µg/mL [6] |
The following diagram illustrates the mechanism of this compound toxicity and the basis for resistance.
A kill curve experiment is essential to determine the minimum concentration of this compound required to kill your specific cell line within 7-10 days. The workflow below outlines the key steps.
What is the stability and storage condition for this compound solution? The antibiotic is stable for at least 2 years when stored at 2-8°C [6]. It is supplied as a sterile solution in water or PBS [7] [6]. While it is stable for about a month at 37°C, you should avoid repeated freeze-thaw cycles [1] [6].
My transfected cells are dying during selection. What could be wrong? This is often due to using an antibiotic concentration that is too high. Re-evaluate the optimal concentration by performing a new kill curve experiment. Also, ensure your This compound stock solution is still potent by testing it on a sensitive cell line, and confirm that your culture medium is changed regularly to maintain effective selection pressure [2] [6].
Why are my control (non-transfected) cells not dying? If non-resistant cells are surviving, the likely cause is an insufficient concentration of this compound. Double-check your dilution calculations and confirm the final concentration in your culture dishes. Additionally, make sure you are not using too high a cell density, as this can allow non-transfected cells to survive by chance [6].
Can this compound be used in combination with other antibiotics? Yes, this compound can be used for dual selection with other antibiotics, such as Geneticin (G418), Zeocin, Blasticidin, or Puromycin [2] [7]. However, when antibiotics are combined, cellular sensitivity can change. It is essential to perform new kill curves for each antibiotic combination to determine the correct working concentrations [2].
The color of my this compound solution is dark. Is it still good? Yes. This compound solutions can range from light yellow to dark brown (caramel color) without any loss of activity. The concentrated stock tends to be darker, and this color variation is normal [6].
A 2025 study successfully optimized the fermentation for this compound production using Streptomyces hygroscopicus NRRL ISP-5578. The research employed a two-step method, and the key quantitative results are summarized in the table below [1].
| Optimization Phase | Key Parameters | Optimized Condition | Resulting HYG-B Titer | Fold Increase |
|---|---|---|---|---|
| One-Factor-at-a-Time (OFAT) | Culture Medium & Incubation Time | CM6 medium; 7 days incubation | 190 µg/mL | 7x (from 26.9 µg/mL) |
| Statistical Model (D-optimal Design) | Initial pH, Temperature, Agitation | pH 6.4; 28°C; 295 rpm | 371.5 µg/mL | 13x (from 26.9 µg/mL) |
The study concluded that while OFAT provided a significant improvement, the D-optimal design (DOD) was a far more efficient tool for optimization, leading to a near-doubling of the yield. The final recommendation was to scale up these optimized conditions in a bioreactor for industrial production [1].
For your FAQs, here is essential information about the antibiotic itself:
You can adapt the following methodologies and data for detailed troubleshooting guides.
It is critical for users to determine the minimum lethal concentration of this compound for their specific cell line. You should advise them to test a range of concentrations, as sensitivity varies [5].
Proper handling ensures antibiotic stability [4] [2] [3].
The workflow below summarizes the key stages for optimizing this compound production based on the recent study.
Beyond production, recent studies highlight novel uses of this compound that could be of interest to your audience.
This compound is an aminoglycoside antibiotic that inhibits protein synthesis by disrupting translocation and causing mistranslation [1] [2]. It is used for the selection and maintenance of prokaryotic and eukaryotic cells expressing the hph (hygromycin phosphotransferase) resistance gene [2] [3].
The table below summarizes crucial information for handling and using this compound.
| Parameter | Specification / Recommendation |
|---|---|
| Mode of Action | Inhibits protein synthesis by binding to the 30S/70S ribosomal subunit, disrupting translocation and causing mistranslation [1] [2] [3]. |
| Resistance Gene | hph (hygromycin phosphotransferase), which inactivates the antibiotic via phosphorylation [2]. |
| Common Stock Solution | 50 mg/mL [1] or 100 mg/mL [3] in PBS or HEPES buffer. |
| Storage Conditions | Store at 2-8°C or -20°C [1] [3]. Avoid repeated freeze-thaw cycles [3]. |
| Solution Appearance | Can vary from light yellow to dark brown; clearer solutions generally indicate higher purity [2]. |
| Stability in Media | Stable for about one month at 37°C [2]. Replacement is needed if media acidifies (turns yellow) [2]. |
The optimal killing concentration varies significantly by cell type, media, growth conditions, and metabolic rate [2]. Therefore, performing a dose-response curve (kill curve) is mandatory for every new cell line or culture condition. The general working concentration for selecting mammalian cells typically falls between 50 and 500 µg/mL [2] [3] [4].
The following diagram illustrates the workflow for establishing a kill curve.
Experimental Protocol in Detail:
Q1: Non-transfected cells are not dying during selection. What could be wrong?
Q2: My transfected cells are also dying, and no resistant colonies are forming.
Q3: How should I handle this compound? this compound is considered a toxic and hazardous material. Always consult the Safety Data Sheet (SDS) prior to use. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes [2].
Q4: Can I use this compound in combination with other antibiotics? Yes, all common selection antibiotics can be used together for multiple stable selections. However, you must perform new kill curves for each combination, as sensitivity to one antibiotic can increase when combined with another [1].
This compound is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus [1] [2]. It is widely used as a selective agent in both prokaryotic and eukaryotic cell culture systems to maintain cells expressing the hph (hygromycin phosphotransferase) resistance gene [2].
The following diagram illustrates how this compound acts at the molecular level.
The optimal working concentration for this compound depends on your cell type. You must determine the precise concentration for your experiments via a kill curve, but the table below provides standard reference ranges.
| Cell Type | Common Working Concentration Range | Key Considerations & Notes |
|---|---|---|
| Mammalian Cells [2] | 50 - 200 µg/mL | A common starting concentration is 200 µg/mL (a 500-fold dilution from a 100 mg/mL stock). |
| Bacteria (e.g., E. coli) [2] | 50 - 100 µg/mL | Use low-salt LB agar medium for optimal selection. |
| HEK293T Cells [4] | Up to 400 µg/mL | This specific concentration was used for selection over 6 days; your conditions may vary. |
A kill curve experiment is essential to determine the minimum concentration of this compound that kills 100% of your non-transfected (wild-type) cells within a specific timeframe.
Protocol Summary [4]:
If your work involves the microbial production of this compound, optimizing the fermentation conditions is critical. A recent study on Streptomyces hygroscopicus used a two-step optimization strategy that significantly increased yield [1].
Optimization Workflow:
Key Optimized Parameters [1]: The study found the following conditions to be optimal for production:
This statistical optimization using a D-optimal design (DoD) led to a 13-fold increase in yield compared to unoptimized conditions, highlighting the power of this methodology over traditional one-factor-at-a-time approaches [1].
Here are solutions to frequently encountered problems when using this compound for selection.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| No resistant colonies appear | Antibiotic concentration too high; low transfection/transduction efficiency; low cell viability. | Perform a new kill curve; optimize your transfection protocol; ensure cells are healthy and not over-confluent at the start of selection. |
| All cells die, including transduced ones | Antibiotic concentration is too high; incorrect preparation of selective media. | Confirm the antibiotic stock concentration and dilution calculations; prepare a fresh media batch; re-check the kill curve. |
| Excessive background (non-fluorescent) growth | Antibiotic concentration is too low; degraded antibiotic; selection duration too short. | Confirm storage conditions and expiration date of antibiotic; increase antibiotic concentration based on a new kill curve; extend the selection period. |
| Selection works poorly with other antibiotics | Increased combined toxicity; drug interactions. | When using multiple antibiotics, you must perform a new kill curve for the combination, as sensitivity to each can increase [3]. |
A limitation in genetic engineering is the small number of available selectable markers. An advanced technique to overcome this is the use of "split selectable markers" [5].
For researchers focusing on the biosynthesis of this compound, optimizing fermentation conditions is crucial for yield. The following table summarizes the key parameters and their optimized values based on recent studies using Streptomyces hygroscopicus.
| Optimization Factor | One-Factor-at-a-Time (OFAT) Result | D-Optimal Design (DOD) Result | Performance Improvement |
|---|---|---|---|
| Optimum Culture Medium | Culture Medium 6 (CM6) [1] [2] | Information not specified in search results | 7-fold increase (190 µg/mL) vs. baseline (26.9 µg/mL) [1] [2] |
| Optimum Incubation Time | 7 days [1] [2] | Information not specified in search results | 7-fold increase vs. baseline (6 days) [1] [2] |
| Initial pH | Information not specified in search results | 6.4 [1] [2] | |
| Incubation Temperature | Information not specified in search results | 28 °C [1] [2] | 13-fold increase vs. unoptimized condition [1] [2] |
| Agitation | Information not specified in search results | 295 rpm [1] [2] |
The workflow for this systematic optimization approach is outlined below.
In the lab, this compound is widely used for selecting transfected prokaryotic and eukaryotic cells. The working concentration is highly dependent on the cell type.
| Cell Type / System | Common Working Concentration | Key Considerations & Notes |
|---|---|---|
| Mammalian Cells | 50–500 µg/mL [3] [4] [5] | A typical starting concentration is 200 µg/mL. Always perform a kill curve [3] [5]. |
| Bacteria (E. coli) | 50–100 µg/mL [3] | Use low-salt LB agar for selection plates [3]. |
| Plants (Marchantia polymorpha) | 5–100 µg/mL [6] | Effective for selection of transgenic gemmae [6]. |
| Fungi / Yeast | 200 µg/mL [7] | Referred to as "lower eukaryotes" [7]. |
The process for determining the correct selection dosage in your specific experiment is critical and follows a standard kill curve assay, as visualized below.
This compound is an aminocyclitol antibiotic that inhibits protein synthesis by disrupting ribosomal translocation and causing misreading of the mRNA template in both prokaryotic (70S) and eukaryotic cells [8] [3] [7].
Yes, it is an excellent choice for dual-selection experiments because its mechanism of action differs from other common antibiotics like Geneticin (G418), Blasticidin S, or Zeocin [4] [5]. However, when used in combination, the sensitivity of cells to each antibiotic may increase. It is essential to perform new kill curves for the antibiotic combinations to determine the correct working concentrations [5].
Resistance is conferred by the hygromycin phosphotransferase (hph) gene. This gene is often carried on plasmid vectors used for transfection and transformation in bacteria, yeast, fungi, and mammalian cells [3] [6].
To summarize the complete journey of this compound from production to application in the lab, the following diagram integrates the key processes.
Table 1: Key Properties and Applications of Hygromycin B
| Aspect | Details |
|---|---|
| Basic Information | Aminoglycoside antibiotic produced by Streptomyces hygroscopicus; inhibits protein synthesis by binding to ribosomes and preventing translocation [1] [2] [3]. |
| Common Applications | Selective agent in prokaryotic and eukaryotic cell culture; anthelmintic in animal feed; inducer of fungal secondary metabolites [1] [4] [3]. |
| Toxicity & Selection | Kills non-resistant bacteria, fungi, and mammalian cells. Working concentrations: 50-200 µg/mL (mammalian cells) and 50-100 µg/mL for E. coli [3]. |
| Impurity Information | Commercial products contain impurities; one supplier specifies purity ≥90% (HPLC). Different suppliers have different impurity profiles, and these impurities show varying toxicities to cell lines [1] [3]. |
This is a typical workflow for selecting stable transformants in mammalian cells.
While a specific method for impurity profiling was not detailed, one research method for analyzing this compound and other aminoglycosides is summarized below.
Problem: High Background or No Growth in Bacterial Selection
Problem: Inconsistent or Failed Selection in Mammalian Cells
Problem: Unexpected Metabolite Production in Fungal Cultures
The following diagram summarizes the potential issues and solutions related to this compound impurities and toxicity in experiments:
The table below summarizes common issues, their potential causes, and recommended solutions.
| Problem Phenomenon | Potential Causes | Recommended Solutions & Checks |
|---|---|---|
| No colonies or live cells after transformation/transfection and selection | Incorrect antibiotic concentration [3] | Determine the minimum killing concentration for your specific cell line. |
| Inefficient delivery of resistance gene [4] | Optimize transformation/transfection protocol; verify delivery efficiency. | |
| Resistance gene not expressed | Check promoter & terminator compatibility with host species; verify plasmid construction. | |
| Background growth (non-transformed cells survive) | Antibiotic degraded or inactivated [3] | Use fresh antibiotic; verify stock concentration and storage conditions. |
| Selection concentration too low [3] [2] | Kill curve assay to determine precise effective concentration. | |
| Contamination | Ensure sterile technique. | |
| Resistance is unstable | Transient expression (no genomic integration) [5] | Use a vector for stable integration; apply selection pressure for sufficient duration. |
| Plasmid loss in bacteria [2] | Maintain correct antibiotic pressure in all bacterial cultures. |
A key first step for successful selection is to determine the minimal concentration that kills 100% of your untransfected cells within 10-14 days. Here is a standardized protocol [3]:
In modern CRISPR-Cas9 experiments, the Hph gene is often used as a transient, co-selection marker to enrich for edited cells without requiring stable genomic integration [4] [5]. The following diagram illustrates this streamlined workflow for generating edited cell pools.
This workflow allows for the rapid generation of edited cell pools without the need for time-consuming clonal expansion, which is especially useful for hard-to-transfect or non-dividing cells [4].
Q1: What is the primary mechanism of action of Hygromycin B? this compound inhibits protein synthesis by binding to the mRNA decoding center (helix 44) of the 30S ribosomal subunit [1]. This binding stabilizes the ribosome complex and specifically inhibits the translocation step during protein elongation, where mRNA and tRNAs move through the ribosome. It is active against a wide range of prokaryotic and eukaryotic cells [2] [3] [4].
Q2: What is the molecular basis for bacterial resistance to this compound? Resistance is primarily conferred by the This compound phosphotransferase (hph) gene [5]. This enzyme phosphorylates the hydroxyl group on the 4-position of the this compound cyclitol ring (hyosamine), thereby inactivating the antibiotic [5]. Expression of this gene in bacteria, fungi, or mammalian cells allows for selective survival in the presence of the drug [4].
Q3: What are the standard working concentrations for this compound selection? The effective concentration can vary based on the cell type and medium. The table below summarizes typical working ranges.
| Cell Type | Recommended Working Concentration | Key Considerations |
|---|---|---|
| Mammalian Cells | 50 - 200 µg/mL [4] | Must be determined empirically for each cell line. |
| *E. coli* (Bacteria) | 50 - 100 µg/mL [4] | Use low-salt LB agar for optimal results. |
This protocol is essential for establishing effective selection conditions for generating stable cell lines.
This protocol describes the selection of resistant bacteria on solid agar plates.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No resistant colonies appear (Bacteria) | Antibiotic concentration too high. | Perform a kill curve experiment to confirm the appropriate selective concentration [4]. |
| Incomplete cell death (Mammalian) | Antibiotic concentration too low or degraded. | Titrate the antibiotic to find the minimum lethal concentration. Prepare fresh stock solution. |
| All control cells die | Antibiotic stock concentration is incorrect. | Verify stock concentration and recalculation dilution. Ensure the stock is not expired. |
| High background (non-resistant growth) | Degraded antibiotic or insufficient selection pressure. | Use a fresh antibiotic stock. Ensure the working concentration is correct and the medium is replaced regularly. |
The following diagrams, created using Graphviz DOT language, illustrate the mechanism of action and resistance of this compound.
This compound Inhibits Ribosomal Translocation: This diagram shows how this compound binds to the 30S ribosomal subunit, preventing the movement (translocation) of mRNA and tRNAs, which stalls protein synthesis [2] [1].
The following table summarizes key parameters for optimizing Hygromycin B production in SSF, primarily using Streptomyces hygroscopicus.
| Optimization Parameter | Optimal Condition | Reported Yield | Strain & Substrate |
|---|---|---|---|
| Substrate | Bombay rawa (semolina) [1] | 966 μg/g of substrate | S. hygroscopicus MTCC 1105 [1] |
| Moisture Content | 60% [1] | 495 μg/g | S. hygroscopicus MTCC 1105 [1] |
| Initial pH | 6.4 - 7.0 [1] [2] | 451.2 μg/g (pH 7) [1] | S. hygroscopicus MTCC 1105 & NRRL ISP-5578 [1] [2] |
| Incubation Temperature | 28°C [1] [2] | 495 μg/g | S. hygroscopicus MTCC 1105 & NRRL ISP-5578 [1] [2] |
| Incubation Period | 6 - 7 days [1] [2] | 552.6 μg/g (6 days) [1] | S. hygroscopicus MTCC 1105 & NRRL ISP-5578 [1] [2] |
| Carbon Source | 1% w/w Dextrose [1] | 930 μg/g | S. hygroscopicus MTCC 1105 [1] |
| Nitrogen Source | Yeast Extract / Ammonium Sulphate [1] | 585 - 586.8 μg/g | S. hygroscopicus MTCC 1105 [1] |
| Agitation (in Bioreactors) | 295 rpm [2] | 371.5 μg/mL (in SmF) | S. hygroscopicus NRRL ISP-5578 (statistical model) [2] |
For researchers looking to move beyond the traditional "one-factor-at-a-time" (OFAT) approach, statistical optimization can lead to significant yield improvements [2].
The workflow below illustrates this progression from initial screening to advanced statistical modeling.
Here are answers to some common questions and problems encountered during fermentation processes.
Q1: My this compound yield is low even after optimizing basic parameters. What can I do?
Q2: How can I accurately measure this compound concentration in my complex fermentation medium?
Q3: What are the key considerations for scaling up SSF from lab to industrial scale?
The HILIC-MS method for quantifying this compound involves a structured sample preparation and analysis workflow, as shown below.
The table below summarizes the key findings from a study that successfully optimized this compound (HYG-B) production by Streptomyces hygroscopicus using a one-factor-at-a-time (OFAT) approach and a statistical D-optimal design (DOD) [1].
| Factor | Unoptimized Condition | OFAT Optimized Condition | DOD Optimized Condition |
|---|---|---|---|
| Culture Medium | CM1 | CM6 | CM6 (assumed, as it was best in OFAT) |
| Incubation Time | 6 days | 7 days | Not specified (likely carried over from OFAT) |
| Initial pH | Not specified | Not specified | 6.4 |
| Temperature | Not specified | Not specified | 28 °C |
| Agitation Speed | Not specified | Not specified | 295 rpm |
| Final HYG-B Yield | 26.9 µg/mL | 190 µg/mL | 371.5 µg/mL |
| Fold Increase | 1x | ~7x | ~13x |
This study demonstrates that systematic optimization, particularly with statistical design, can dramatically increase yield. The D-optimal design was notably more effective than the one-factor-at-a-time approach [1].
Based on the study, here is a detailed methodology you can follow [1]:
Q: My HYG-B yield is much lower than expected, even after optimization. What could be wrong? A: This is a common challenge. Please check the following:
Q: What is the difference between OFAT and RSM, and why is RSM preferred? A:
Q: How do I choose between different RSM designs like Central Composite Design (CCD) and D-Optimal Design (DOD)? A:
The following diagram illustrates the logical workflow for optimizing a process like this compound production using Response Surface Methodology.
The workflow begins by defining your goals and key variables. Initial screening with a OFAT approach helps identify important factors and their ranges. This data is used to build a statistical model (e.g., using D-optimal design), which then predicts the optimal conditions. Finally, a verification experiment is essential to confirm the model's prediction in the lab [1] [2].
Q1: What is the most effective method for optimizing Hygromycin B production? A hybrid methodology is most effective [1] [2]:
Q2: What are the optimized culture conditions for maximal this compound yield? Based on recent research, the following conditions are recommended for submerged fermentation using Streptomyces hygroscopicus NRRL ISP-5578 [1] [2]:
| Parameter | Optimized Condition |
|---|---|
| Optimal Medium | Culture Medium 6 (CM6) [1] [2] |
| Incubation Time | 7 days [1] [2] |
| Initial pH | 6.4 [1] [2] |
| Temperature | 28 °C [1] [2] |
| Agitation | 295 rpm [1] [2] |
| Reported Yield | 371.5 µg/mL (13-fold increase over unoptimized conditions) [1] [2] |
For solid-state fermentation using Streptomyces hygroscopicus MTCC 1105, different parameters may apply [3]:
Q3: My antibiotic production yield is low even after optimization. What could be wrong? Low yields can stem from several factors [1] [2] [3]:
Protocol 1: Optimizing this compound Production via D-Optimal Design
This workflow outlines the key steps for a systematic optimization of fermentation conditions.
Step-by-Step Procedure [1] [2]:
Protocol 2: Troubleshooting Low Yield - A Diagnostic Guide
This diagram provides a logical path to diagnose and resolve the issue of low this compound production.
Troubleshooting Steps:
Check Strain Vitality and Purity:
Review Inoculum Preparation:
Verify Physical Parameters:
Assess Scale-Up Effects:
This compound is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus [1] [2]. It is effective against bacteria, fungi, and higher eukaryotic cells [2] [3]. In molecular and cell biology, it is primarily used as a selective agent in culture media to maintain cells that have been transfected with a vector containing the hygromycin resistance gene (hph or hyg) [1] [2] [3]. Resistance is conferred by the hygromycin phosphotransferase (hph) enzyme, which inactivates the antibiotic through phosphorylation [3] [4].
This compound inhibits protein synthesis by disrupting ribosomal function [1] [2]. It binds to the 70S ribosomal subunit, interfering with translocation and promoting mistranslation, which ultimately leads to cell death [1] [2] [4]. The following diagram illustrates this process and the mechanism of resistance.
The optimal working concentration for this compound varies significantly depending on the cell type, media, and growth conditions. It is critical to determine the exact concentration for your specific cell line through a kill curve experiment. The table below provides general recommended starting ranges [1] [2] [3].
| Cell Type | Recommended Working Concentration | Commonly Used Concentration | Resistance Gene |
|---|---|---|---|
| Mammalian Cells | 50 - 200 µg/mL [2] | ~200 µg/mL [1] [3] | hph [1] |
| Bacteria (E.g., E. coli) | 50 - 100 µg/mL [2] | 20 - 200 µg/mL [3] | hph [2] |
| Plant Cells | 20 - 200 µg/mL [3] | Information Missing | hph [3] |
| Fungi | 200 - 1000 µg/mL [3] | Information Missing | hph [3] |
A kill curve experiment is essential to find the minimum concentration of this compound required to kill 100% of non-transfected cells in a specific time frame (usually 7-10 days) [3].
Step-by-Step Protocol:
The workflow for this essential experiment is summarized below.
Once resistant cell lines are established, they can be maintained in a medium containing this compound.
Q1: My non-transfected control cells are not dying. What could be wrong?
Q2: Can I use this compound in combination with other antibiotics for dual selection?
Q3: How can I increase the sensitivity of my cells to this compound?
Q4: How long should it take to see results?
A 2025 study by PMC detailed the stable transformation of the microalga Chlorella vulgaris using electroporation with the pCAMBIA1303 vector [6].
The table below summarizes the fundamental differences between these two antibiotics.
| Property | Hygromycin B | Zeocin |
|---|---|---|
| Classification | Aminoglycoside antibiotic [1] [2] | Glycopeptide antibiotic; formulation of phleomycin D1 [3] [4] |
| Source | Streptomyces hygroscopicus [1] | Streptomyces verticillus [3] [4] |
| Primary Mechanism of Action | Binds to the 28S/16S rRNA in the ribosome's decoding center, inhibiting protein synthesis by primarily blocking translocation [1] [2]. | Upon cell entry, it is activated and causes DNA cleavage (single and double-strand breaks), leading to cell death [3] [4]. |
| Cellular Activity | Bacteria, fungi, mammalian cells [1] | Bacteria, yeast, plants, mammalian cells [3] |
| Common Research Application | Selection of stably transfected prokaryotic and eukaryotic cells [2] | Selection of stably transfected cells across a wide range of organisms, from bacteria to mammalian cells [3] [4] |
To better illustrate their different mechanisms, the following diagrams show how each antibiotic exerts its cytotoxic effects.
A 2013 study directly compared four antibiotics, including this compound and Zeocin, for generating stable human cell lines. The key findings are summarized below [5].
| Performance Metric | This compound | Zeocin |
|---|---|---|
| Overall Ranking | 2nd (tied with Puromycin) | 1st (Best) [5] |
| GFP Expression in Pools | Lower | Higher [5] |
| Percentage of GFP+ Clones | ~79% | ~100% [5] |
| Transgene Stability | Lower | Higher [5] |
| False Positives | More | Fewer [5] |
When designing your experiments, consider the following practical aspects.
Even in stably selected cell lines expressing the Sh ble resistance gene, Zeocin may not be fully detoxified. Some residual DNA-cleaving activity might persist, which could lead to cumulative mutagenic effects over many cell divisions. This is an important consideration for long-term experiments [4].
Based on the comparative data:
The table below summarizes the key characteristics of Hygromycin B's antibacterial activity:
| Feature | Classification & Details |
|---|---|
| Overall Classification | Bactericidal [1] [2] |
| Primary Mechanism | Inhibits protein synthesis by binding to the 30S ribosomal subunit [1] [3] [2]. |
| Specific Action | Causes misreading of mRNA and inhibits the translocation of mRNA and tRNA during translation, preventing the ribosome from moving along the mRNA strand [1] [2]. |
| Secondary Effect | Also inhibits the proper formation of the 30S ribosomal subunit itself, disrupting ribosome assembly [1]. |
The following diagram illustrates the mechanism of this compound bactericidal action:
The bactericidal nature of this compound is supported by quantitative data from laboratory studies, primarily on Escherichia coli.
| Parameter | Experimental Data & Conditions |
|---|---|
| MIC (Minimum Inhibitory Concentration) | 150 µg/ml in E. coli growing in Tryptic Soy Broth (TSB) [1]. |
| IC₅₀ (Half-Maximal Inhibitory Concentration) | Cell Viability: ~20 µg/ml [1]. Protein Synthesis: ~16 µg/ml [1]. 30S Subunit Formation: ~65 µg/ml [1]. | | Key Experimental Findings | At a concentration of 50 µg/ml, this compound treatment led to lower rates of ribosomal subunit synthesis and accumulation of 16S rRNA fragments, indicating disrupted ribosome assembly and function [1]. |
The experimental data cited above were generated using standard microbiological and biochemical techniques. Here are the core methodologies:
Determination of Growth and Viability [1]
Measurement of Protein Synthesis Inhibition [1]
[³⁵S]-methionine, into newly synthesized proteins over a short period (pulse-labeling).Analysis of Ribosomal Subunit Assembly [1]
[³H]-uridine.This compound is a bactericidal antibiotic that functions by directly inhibiting bacterial protein synthesis. Its efficacy is demonstrated by its impact on key cellular processes:
To objectively compare the miscoding effects, researchers typically employ specific experimental protocols. Below is a generalized workflow for a common assay used to quantify translational misreading, followed by the type of data these experiments generate.
The table below outlines the typical experimental outcomes you would expect from such miscoding assays.
| Experimental Approach | Expected Outcome with this compound | Expected Outcome with Streptomycin |
|---|---|---|
| In Vitro Translation (e.g., luciferase reporter assay with a premature stop codon) | Modest increase in read-through signal [1] | Strong, dose-dependent increase in read-through signal [2] |
| Binding Analysis (e.g., footprinting on 16S rRNA) | Protects N7 of G1494; enhances reactivity of A1408 [3] | Strongly protects A1408 and other specific nucleotides in the 16S rRNA [3] |
| Bacterial Growth Assay | Kills bacteria primarily by halting protein synthesis via translocation block [3] | Kills bacteria via multiple mechanisms, including pervasive miscoding and flawed protein production [4] |
For researchers in drug development, the choice between studying these compounds depends on the biological process of interest.
For typical laboratory yeast strains like S. cerevisiae BY4741/BY4742, the standard selection concentrations and mechanisms are well-established, as summarized in the table below.
| Aspect | Details in Standard Yeast Strains |
|---|---|
| Standard Lethal Concentration | 150 - 200 µg/mL [1] |
| Common Selection Concentration | 200 µg/mL [2] [1] |
| Hypersensitivity Threshold | Complete growth inhibition at 25 µg/mL (in specific "hhy" vacuolar mutants) [3] |
| Primary Mechanism of Action | Inhibits protein synthesis by binding to the ribosome's decoding center, preventing mRNA/tRNA translocation [4] [5] |
| Common Resistance Marker | HPH (this compound phosphotransferase), derived from E. coli. Inactivates this compound via phosphorylation [4] [2] [1] |
Recent research highlights a crucial link between ribosome stability and thermotolerance, which is highly relevant for antibiotic selection under heat stress.
To objectively compare this compound performance in thermotolerant versus standard yeast, you would need to establish the following key parameters experimentally. The diagram below outlines the core workflow for this comparison.
Core Experimental Workflow for this compound Yeast Selection Comparison
Here is a detailed explanation of the key experimental steps:
Determine Minimum Inhibitory Concentration (MIC):
Assess Stability of Resistance Marker:
HPH resistance marker is stably expressed and functional in the thermotolerant strain under high-temperature conditions.Evaluate Growth Kinetics Under Selection:
Once you have the experimental data, you can use this framework to make an objective comparison:
| Parameter | If Results are Similar | If Thermotolerant Strain Differs |
|---|---|---|
| Lethal Concentration | Standard protocols (∼200 µg/mL) can be applied directly. | Re-define the optimal selection concentration specifically for the thermotolerant strain. |
| Transformation Efficiency | The HPH marker performs reliably. |
Investigate codon optimization or promoter strength for better expression in the thermotolerant host. |
| Growth Under Selection | No significant fitness cost. | Evaluate if the cost is acceptable for the application, or if a different selectable marker is needed. |
HPH gene is your best bet for conferring resistance, but its performance must be validated in your specific thermotolerant host under the relevant growth conditions [2] [1].
Key experimental approaches used to characterize Hygromycin B's mechanism include structural analysis, biochemical assays, and whole-cell studies.
The diagram below illustrates the molecular mechanism of this compound, which binds the ribosome and physically impedes the movement of tRNA during translocation.
This compound binds and stabilizes A-site tRNA, blocking translocation without flipping A1492/A1493.
Bacterial resistance to this compound can arise through alterations in its ribosomal binding site.
| Resistance Mechanism | Description | Impact on this compound |
|---|---|---|
| Ribosomal Mutations | Mutations in 16S rRNA that disrupt the drug-binding site [1] [3]. | Mutations at positions G1491U, C1409G (disrupts a base pair), U1406C, C1496U, and U1498C confer resistance [1]. |
| 16S rRNA Methyltransferases | Enzymes that add methyl groups to rRNA nucleotides, sterically blocking drug binding [3] [4]. | Methylation of A1408 (by NpmA enzyme) confers high-level resistance [4] [5]. Unlike some drugs, this compound lacks specific structural features to evade this resistance [5]. |
| Enzymatic Inactivation | Modification and inactivation of the antibiotic by cellular enzymes [3]. | The enzyme APH(4)-Ia phosphorylates and inactivates this compound [6]. |
This compound represents a specific and potent translational inhibitor, and understanding its distinct mechanism provides a foundation for evaluating its potential applications and limitations in research and therapy.
Dual selection uses two antibiotics with different mechanisms of action to select for cells that have taken up multiple genetic constructs. Hygromycin B is particularly well-suited for this purpose because its unique mechanism of action means there is no cross-resistance with other common selection markers [1].
This compound is an aminoglycoside antibiotic that inhibits protein synthesis by disrupting ribosomal translocation and causing mistranslation [2] [3]. Resistance is conferred by the hph gene (also known as hph or aphIV), which codes for a kinase that inactivates the antibiotic through phosphorylation [2] [4].
The table below compares this compound with other commonly used selection antibiotics, based on a study in human cell lines (HT1080 and HEK293) and product information [5] [6] [1].
| Selection Agent | Common Working Concentration (Mammalian Cells) | Resistance Gene | Key Characteristics & Best Use Cases |
|---|---|---|---|
| This compound | 50 - 200 µg/mL [2] [4] | hph (hygromycin phosphotransferase) |
Ideal for dual-selection experiments due to distinct mechanism [1]. Effective in prokaryotic and eukaryotic cells [2]. |
| Zeocin | 50 - 400 µg/mL [6] | Sh ble (zeocin resistance protein) |
Ranked highest in one study for high transgene expression, low false positives, and good stability [5]. |
| Puromycin | 0.2 - 5 µg/mL [6] | pac (puromycin N-acetyl-transferase) |
Fast-acting; useful for eukaryotic and some bacterial selection. In the study, only 14% of resistant clones expressed the desired transgene [5]. |
| Geneticin (G418) | 200 - 500 µg/mL [6] | neo/nptII (neomycin phosphotransferase) |
Standard for eukaryotic selection. In the study, only 47% of resistant clones expressed the desired transgene [5]. |
| Blasticidin | 1 - 20 µg/mL [6] | bsr/bsd (blasticidin S deaminase) |
Used for selection in both eukaryotic and bacterial cells [6]. |
The following diagram illustrates the conceptual workflow for designing a dual-selection experiment, using the combination of this compound and Geneticin (G418) as an example.
A critical first step is determining the minimum concentration of this compound required to kill your specific non-transfected host cell line, as sensitivity can vary [4]. The following workflow outlines the standard process for this optimization.
hph for this compound and neo for G418) [1].Corrosive;Acute Toxic;Health Hazard